molecular formula C13H16ClN5O4 B1149728 Adenosine, 2-chloro-N-cyclopropyl- CAS No. 149007-83-0

Adenosine, 2-chloro-N-cyclopropyl-

Katalognummer: B1149728
CAS-Nummer: 149007-83-0
Molekulargewicht: 341.75024
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine, 2-chloro-N-cyclopropyl-, also known as Adenosine, 2-chloro-N-cyclopropyl-, is a useful research compound. Its molecular formula is C13H16ClN5O4 and its molecular weight is 341.75024. The purity is usually 95%.
BenchChem offers high-quality Adenosine, 2-chloro-N-cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, 2-chloro-N-cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

149007-83-0

Molekularformel

C13H16ClN5O4

Molekulargewicht

341.75024

Synonyme

Adenosine, 2-chloro-N-cyclopropyl-

Herkunft des Produkts

United States
Foundational & Exploratory

Unlocking A1 Receptor Selectivity: A Technical Guide to 2-Chloro-N6-Cycloalkyl Adenosine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

N6-substituted adenosine derivatives have been extensively explored in medicinal chemistry to achieve adenosine receptor subtype selectivity. While N6-cyclopropyladenosine and its derivatives have been investigated in structure-activity relationship (SAR) studies[1], the definitive, commercially standardized molecule that achieved the breakthrough ~10,000-fold A1 selectivity—and the primary focus of this technical guide—is its closely related homolog, 2-chloro-N6-cyclopentyladenosine (CCPA) [2].

(Note: In some historical literature, the abbreviation CPA is occasionally misattributed to cyclopropyl variants [1], but the canonical, highly selective A1 agonist is the cyclopentyl derivative [2]).

This whitepaper synthesizes the molecular pharmacology, mechanistic pathways, and self-validating experimental protocols for CCPA, serving as the benchmark for A1 receptor selectivity in modern drug development.

Molecular Pharmacology & Structural Causality

The A1 adenosine receptor (A1AR) is notoriously difficult to target selectively due to the high conservation of the orthosteric binding site across the adenosine receptor family (A1, A2A, A2B, A3)[3]. The structural rationale behind CCPA’s extreme selectivity lies in a synergistic dual-modification of the endogenous adenosine scaffold:

  • N6-Cycloalkyl Substitution: The N6-cyclopentyl ring occupies a specific hydrophobic pocket within the A1AR orthosteric site, enhancing baseline A1 affinity over A2A[4].

  • C2-Halogenation: The addition of a 2-chloro substitution provides critical steric hindrance and altered electron density. This modification drastically penalizes binding to the A2A and A3 receptors while maintaining sub-nanomolar A1 affinity[4].

This precise structural tuning yields an almost 10,000-fold selectivity margin in rat models[2].

Quantitative Selectivity Profile

The following table summarizes the binding affinity ( Ki​ ) and functional potency ( EC50​ ) of CCPA across adenosine receptor subtypes [5]:

Receptor SubtypeSpeciesLigandAffinity ( Ki​ ) / PotencySelectivity Ratio (vs A1)
A1 Rat BrainCCPA0.4 nM1
A1 HumanCCPA0.8 nM1
A3 HumanCCPA42 nM~52-fold
A2A HumanCCPA2,300 nM~2,875-fold
A2A Rat StriatumCCPA3,900 nM~9,750-fold
A2B HumanCCPA18,800 nM ( EC50​ )~23,500-fold

Mechanistic Signaling: The A1 Receptor Cascade

CCPA acts as a full agonist at the A1 receptor[6]. The A1AR is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o​ family[7]. Upon CCPA binding, the receptor undergoes a conformational shift that triggers the dissociation of the Gαi​ and Gβγ subunits:

  • Gαi​ Pathway: Directly inhibits adenylate cyclase (AC), reducing intracellular cAMP levels and preventing the activation of Protein Kinase A (PKA)[7].

  • Gβγ Pathway: Activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to cellular hyperpolarization, and inhibits presynaptic voltage-gated calcium channels[7].

Pathway Ligand CCPA (A1 Agonist) Receptor A1 Adenosine Receptor Ligand->Receptor Binds (Ki=0.4 nM) Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylate Cyclase Gi->AC Gαi Inhibits GIRK GIRK Channels (Activated) Gi->GIRK Gβγ Activates cAMP cAMP (Decreased) AC->cAMP Reduces Production

Fig 1: CCPA-mediated A1 receptor Gi/o signaling cascade and adenylate cyclase inhibition.

Self-Validating Experimental Workflows

To establish scientific trustworthiness, researchers must employ self-validating assay systems. Binding affinity must always be correlated with functional efficacy to confirm that the ligand is not merely occupying the receptor, but actively driving the expected physiological response.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the dissociation constant ( Ki​ ) of CCPA at A1 vs A2A receptors.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human A1AR.

  • Radioligand Displacement: Incubate membranes with a constant concentration of [3H]DPCPX (a selective A1 antagonist) and varying concentrations of unlabeled CCPA ( 10−12 to 10−4 M).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Washing: Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

The Causality of the Protocol: Why rapid filtration and ice-cold washing? The A1 receptor-ligand complex is subject to rapid dissociation (high koff​ ). Utilizing ice-cold buffer lowers the kinetic energy of the system, trapping the radioligand in the receptor pocket just long enough to permit physical separation of bound vs. free ligand via the glass fiber matrix.

Assay Membranes Cell Membranes (hA1R) Radioligand Add [3H]DPCPX + CCPA Membranes->Radioligand Filter Rapid Filtration (GF/B) Radioligand->Filter Wash Wash (Ice-Cold) Filter->Wash Count Scintillation Counting Wash->Count

Fig 2: Self-validating radioligand binding workflow for A1 receptor affinity profiling.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Profiling)

Objective: Validate CCPA as a full agonist by quantifying its ability to inhibit adenylate cyclase[2].

  • Stimulation: Treat hA1R-expressing CHO cells with 10 µM Forskolin.

  • Agonist Co-Incubation: Concurrently add CCPA at varying concentrations.

  • Detection: Lyse cells and measure intracellular cAMP using a TR-FRET assay.

  • Validation (Reversal): Repeat the assay in the presence of 1 µM DPCPX (A1 antagonist).

The Causality of the Protocol: Why use Forskolin? Because the A1AR is Gi​ -coupled, its activation inhibits adenylate cyclase. Basal cAMP levels in resting cells are often too low to reliably measure a decrease. Forskolin directly activates adenylate cyclase, artificially raising the "cAMP ceiling" to create a wide, measurable dynamic range for CCPA-induced inhibition [8]. Furthermore, reversing the CCPA effect with DPCPX is a mandatory self-validating step to prove the cAMP reduction is strictly receptor-mediated, rather than an artifact of cellular toxicity [7].

Translational Context: In Vivo Applications

The extreme selectivity of CCPA makes it an invaluable tool compound for translational in vivo models:

  • Neuroprotection & Anticonvulsant Activity: By activating presynaptic A1 receptors, CCPA inhibits the release of excitatory neurotransmitters (e.g., glutamate) in the hippocampus. This elevates the seizure threshold in maximal electroshock-induced seizure models, demonstrating potent anticonvulsant properties [6],[9].

  • Cardioprotection: Pretreatment with CCPA mimics the physiological phenomenon of ischemic preconditioning. By activating myocardial A1 receptors prior to an ischemic event, CCPA significantly limits infarct size in myocardial ischemia-reperfusion injury models [6],[10].

References

  • Lohse MJ, Klotz KN, Schwabe U, Cristalli G, Vittori S, Grifantini M. "2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 1988. URL: [Link]

  • Bailey SJ, Hickman D, Hourani SM. "Characterization of the P1-purinoceptors mediating contraction of the rat colon muscularis mucosae." British Journal of Pharmacology, 1992. URL: [Link]

  • Fabera P, et al. "Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats." Frontiers in Cellular Neuroscience, 2019. URL:[Link]

  • Bagley EE, et al. "Inhibition by adenosine receptor agonists of synaptic transmission in rat periaqueductal grey neurons." The Journal of Physiology, 2004. URL:[Link]

Sources

An In-depth Technical Guide to 2-chloro-N⁶-cyclopentyl-adenosine (CCPA)

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: This guide focuses on 2-chloro-N⁶-cyclopentyl -adenosine, commonly abbreviated as CCPA. While the initial query referenced a "cyclopropyl" moiety, the vast body of scientific literature pertains to the cyclopentyl derivative. It is presumed that this is the compound of interest for research and drug development professionals.

Introduction

2-chloro-N⁶-cyclopentyl-adenosine (CCPA) is a synthetically modified nucleoside analogue that has garnered significant attention within the scientific community for its potent and highly selective agonist activity at the adenosine A₁ receptor.[1][2][3] This selectivity, reportedly up to 10,000-fold over the A₂A receptor, has established CCPA as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A₁ receptor.[3] Its utility extends from fundamental in vitro characterization of receptor signaling to in vivo studies exploring its therapeutic potential in a range of conditions, including epilepsy, myocardial ischemia, and neuropathic pain.[1][4][5] This guide provides a comprehensive overview of the structure, properties, and applications of CCPA for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

CCPA is a derivative of adenosine, featuring a chlorine atom at the 2-position of the purine ring and a cyclopentyl group attached to the N⁶-amino group. These modifications are crucial for its high affinity and selectivity for the A₁ adenosine receptor.

PropertyValue
IUPAC Name 2-chloro-N-cyclopentyl-adenosine
CAS Number 37739-05-2[6]
Molecular Formula C₁₅H₂₀ClN₅O₄[6]
Molecular Weight 369.80 g/mol
Appearance White to off-white solid powder[7]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[8] Insoluble in PBS (pH 7.2).[6]
Storage Desiccate at room temperature. For long-term storage, solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1]
SMILES String OC[C@H]1O[C@@H]1O">C@Hn2cnc3c(NC4CCCC4)nc(Cl)nc23
InChI Key XSMYYYQVWPZWIZ-IDTAVKCVSA-N

Pharmacological Profile

Mechanism of Action

CCPA exerts its effects primarily through the activation of the adenosine A₁ receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[9] The A₁ receptor is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade is central to many of the physiological effects of A₁ receptor activation.

G_protein_signaling CCPA CCPA A1R Adenosine A1 Receptor CCPA->A1R Binds and Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP  (conversion) ATP ATP ATP->AC Response Cellular Response (e.g., decreased neuronal excitability, reduced heart rate) cAMP->Response Leads to

Figure 1: CCPA-mediated A1 adenosine receptor signaling pathway.

Binding Affinity and Selectivity

The defining characteristic of CCPA is its exceptional affinity and selectivity for the A₁ adenosine receptor. Radioligand binding studies have consistently demonstrated its high potency.

Receptor SubtypeBinding Affinity (Ki)Reference
Human A₁ 0.8 nM[8]
Rat A₁ 0.4 nM[1][2][3]
Human A₂A 2300 nM[8]
Rat A₂ 3900 nM[2][3]
Human A₃ 42 nM[8]

As shown in the table, CCPA exhibits a remarkable selectivity for the A₁ receptor over the A₂A receptor. In functional assays, CCPA acts as a full agonist at A₁ receptors, potently inhibiting adenylyl cyclase with an IC₅₀ value of 33 nM.[1][2][3] Conversely, it is a partial agonist at A₂ receptors, stimulating adenylyl cyclase with a much lower potency (EC₅₀ = 3500 nM).[2][3]

Interestingly, while being a potent A₁ agonist, CCPA has been shown to act as a moderately potent antagonist at the human A₃ adenosine receptor, with a Kᵢ value of 38 nM.[10][11] This dual activity should be a consideration in experimental design and data interpretation.

Physiological Effects and Therapeutic Potential

The high expression of A₁ receptors in the brain, heart, and other tissues underpins the diverse physiological effects of CCPA.

  • Central Nervous System: A₁ receptor activation is generally inhibitory in the CNS. CCPA has demonstrated potent anticonvulsant effects in various animal models of epilepsy by reducing neuronal excitability.[1][9] It has also been shown to suppress ethanol withdrawal syndrome in rats.[12] Furthermore, studies suggest a role for A₁ receptor agonists like CCPA in pain modulation, exhibiting antinociceptive effects.[5]

  • Cardiovascular System: In the heart, A₁ receptor activation has a cardioprotective role. CCPA has been shown to reduce infarct size in rabbit models of myocardial infarction and prevent the rise of diastolic and coronary perfusion pressure during postischemic reperfusion.[1][4] It also exhibits negative chronotropic activity, reducing heart rate.[4]

Experimental Applications and Protocols

CCPA is a cornerstone tool for adenosine receptor research. Its high selectivity allows for the specific interrogation of A₁ receptor function.

Radioligand Binding Assay

A common application of CCPA is in competitive binding assays to determine the affinity of unknown compounds for the A₁ receptor. In these assays, a radiolabeled A₁ receptor ligand, such as [³H]CCPA or [³H]DPCPX (an A₁ antagonist), is incubated with a tissue preparation rich in A₁ receptors (e.g., rat brain membranes) in the presence of varying concentrations of the test compound.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in the assay buffer.

  • Assay Incubation: In a microtiter plate, combine the membrane preparation, the radioligand (e.g., [³H]CCPA at a final concentration of ~0.2 nM), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).[13]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Kᵢ value.

workflow start Start: Prepare Rat Brain Membranes incubate Incubate Membranes with [3H]CCPA and Test Compound start->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze

Figure 2: Workflow for a competitive radioligand binding assay using CCPA.

In Vivo Studies

For in vivo experiments, CCPA is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. Doses can range from 0.125 mg/kg to 1 mg/kg depending on the animal model and the effect being studied.[1][9] It is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.

Synthesis Outline

The synthesis of CCPA generally starts from 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine and cyclopentylamine.[13][14] The key step involves the nucleophilic substitution of the chlorine atom at the 6-position of the purine ring with cyclopentylamine, followed by deprotection of the acetyl groups on the ribose sugar.

Conclusion

2-chloro-N⁶-cyclopentyl-adenosine (CCPA) remains a preeminent tool in pharmacology and drug discovery due to its unparalleled selectivity and potency as an A₁ adenosine receptor agonist. Its well-characterized pharmacological profile makes it an ideal probe for dissecting the intricate roles of the A₁ receptor in health and disease. As research into the therapeutic potential of modulating adenosinergic signaling continues, CCPA will undoubtedly continue to be a vital component of the researcher's toolkit.

References

  • Lohse, M. J., Klotz, K. N., Schwabe, U., & Cristalli, G. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 337(6), 687–689.
  • Lohse, M. J., Klotz, K. N., Schwabe, U., & Cristalli, G. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. PubMed. Retrieved March 12, 2024, from [Link]

  • Monopoli, A., Conti, A., Zocchi, C., Casati, C., Volpini, R., Cristalli, G., & Ongini, E. (1994). Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine. Arzneimittel-Forschung, 44(12), 1305–1312.
  • Pohoriak, R., Haugvicova, R., & Mares, P. (2019).
  • Klotz, K. N., Cristalli, G., Spalluto, G., & Lohse, M. J. (1990). 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 340(6), 679–683.
  • Gao, Z. G., Chen, T., & Jacobson, K. A. (2002). 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor. Drug and alcohol dependence, 68(2), 217–221.
  • Concas, A., Cuccheddu, T., Floris, S., Mascia, M. P., & Biggio, G. (1994). 2-Chloro-N6-cyclopentyladenosine (CCPA), an adenosine A1 receptor agonist, suppresses ethanol withdrawal syndrome in rats. Alcohol and alcoholism (Oxford, Oxfordshire), 29(3), 261–264.
  • Adenosine, 2-chloro-N-cyclopropyl- — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 12, 2024, from [Link]

  • Palazzo, E., Luongo, L., de Novellis, V., Berrino, L., Rossi, F., & Maione, S. (2007). The antinociceptive effect of 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA), a highly selective adenosine A1 receptor agonist, in the rat. European journal of pharmacology, 572(2-3), 158–165.
  • Gao, Z. G., Chen, T., & Jacobson, K. A. (2002). 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor. Biochemical pharmacology, 64(11), 1647–1650.
  • Effects of 2-chloro-N⁶-cyclopentyladenosine (CCPA) and C1 on mixed... - ResearchGate. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Klotz, K. N., Cristalli, G., Spalluto, G., & Lohse, M. J. (1990). 2-Chloro-N6 3H]cyclopentyladenosine ([3H]CCPA) - a high affinity agonist radio Iigand for A 1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(6), 679–683.
  • The adenosine receptor agonist 2-chloro-N(6)-cyclopentyladenosine(CCPA)... - ResearchGate. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • agonist 2-chloro-n6-cyclopentyladenosine ccpa: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 12, 2024, from [Link]

Sources

In Vivo Pharmacodynamics and Therapeutic Potential of 2-Chloro-N-cyclopropyl-adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purinergic signaling system plays a fundamental role in maintaining cellular homeostasis, particularly under conditions of metabolic stress. Within this system, the adenosine A1 receptor (A1R) acts as a critical neuroprotective and cardioprotective node. 2-Chloro-N-cyclopropyl-adenosine belongs to a highly potent class of N6-cycloalkyl-substituted adenosine derivatives. Structurally and functionally analogous to the benchmark A1R agonist 2-chloro-N6-cyclopentyladenosine (CCPA) and N6-cyclopropyladenosine (CPA)[1],[2], this compound exhibits profound in vivo effects, including seizure suppression, cardioprotection, and antinociception.

This whitepaper provides an in-depth technical synthesis of the in vivo pharmacodynamics of 2-chloro-N-cyclopropyl-adenosine and its closely related analogs, detailing the mechanistic pathways, quantitative efficacy data, and self-validating experimental methodologies required for rigorous preclinical evaluation.

Receptor Pharmacology and Mechanism of Action

The addition of a 2-chloro substitution and an N6-cycloalkyl ring to the adenosine scaffold drastically increases both binding affinity and receptor subtype selectivity[1]. 2-Chloro-N-cycloalkyl-adenosine derivatives bind to the A1 receptor with sub-nanomolar affinity (Ki ~ 0.4 to 0.8 nM) and exhibit a >2000-fold selectivity over the A2A receptor[3],.

Upon binding, the agonist activates the Gi/o protein complex. The α -subunit directly inhibits adenylate cyclase (IC50 ~ 33 nM), leading to a reduction in intracellular cAMP and dampened Protein Kinase A (PKA) activity[3]. Concurrently, the βγ -subunit complex activates G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting K+ efflux hyperpolarizes the cell membrane, effectively raising the threshold for action potential generation and reducing cellular excitability[4].

A1R_Signaling Agonist 2-Chloro-N-cyclopropyl-adenosine A1R Adenosine A1 Receptor Agonist->A1R Binds (Ki ~0.4 nM) Gi Gi/o Protein Complex A1R->Gi Activates AC Adenylate Cyclase (Inhibited) Gi->AC Alpha subunit inhibits GIRK GIRK Channels (Opened) Gi->GIRK Beta-gamma subunit activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces production PKA PKA Activity (Reduced) cAMP->PKA Effector Cellular Hyperpolarization PKA->Effector GIRK->Effector K+ Efflux

A1R Gi/o-coupled signaling pathway mediating cellular hyperpolarization.

In Vivo Pharmacodynamics & Core Effects

Neurological: Seizure Suppression

A1R activation serves as an endogenous anticonvulsant mechanism. Systemic administration of 2-chloro-N6-cycloalkyl-adenosine derivatives (0.5 to 1.5 mg/kg IP) significantly increases the electroconvulsive threshold in maximal electroshock (MES) models[3],[5]. In developmental models of temporal lobe epilepsy, these agonists successfully suppress hippocampal epileptiform afterdischarges (ADs)[6].

Cardiovascular and Pulmonary Protection

During ischemic events, A1R agonists reduce metabolic demand and prevent tissue damage. Intravenous administration (0.125 mg/kg) prior to coronary artery occlusion causes a sustained limitation of myocardial infarct size[3]. In the pulmonary system, A1R agonism prevents endotoxin-induced cellular energy depletion, maintaining tissue ATP/ADP pools and reducing LPS-induced edema formation[7].

Antinociception and Immunomodulation

Subcutaneous administration (0.05 - 0.2 mg/kg) induces dose-dependent antinociception in mechanical pain models (e.g., tail-pressure tests)[8]. Furthermore, the compound exhibits potent anti-inflammatory properties in endotoxemic models by diminishing LPS-induced TNF-alpha and nitric oxide (NO) production, while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10[9].

Quantitative Data Summary

Table 1: Pharmacological Profile of 2-Chloro-N6-cycloalkyl-adenosine Derivatives

Target Affinity / Activity Selectivity Reference
A1 Receptor Ki = 0.4 - 0.8 nM >2000-fold over A2A [3],

| Adenylate Cyclase | IC50 = 33 nM | N/A |[3] |

Table 2: In Vivo Effects and Effective Dosages

Indication Experimental Model Route & Dose Key Outcome Ref
Seizure Suppression Maximal Electroshock (MES) IP, 0.5 - 1.5 mg/kg Increased electroconvulsive threshold [3],[5]
Cardioprotection Coronary Artery Occlusion IV, 0.125 mg/kg Sustained limitation of infarct size [3]
Antinociception Tail-Pressure Test SC, 0.05 - 0.2 mg/kg Dose-dependent pain reduction [8]

| Anti-inflammatory | LPS-Induced Endotoxemia | IP, 0.5 mg/kg | Decreased TNF- α , increased IL-10 |[9] |

Experimental Methodologies & Workflows

Working with highly selective, lipophilic purine analogs requires rigorous protocol design. The following methodology outlines a self-validating system for evaluating the anticonvulsant properties of 2-chloro-N-cyclopropyl-adenosine.

Protocol: In Vivo Evaluation of A1R-Mediated Anticonvulsant Activity

1. Formulation Preparation (Causality of Solvent Choice): Because N6-cycloalkyl substitutions render the purine ring highly lipophilic, aqueous solutions alone will lead to rapid precipitation, causing erratic pharmacokinetics.

  • Step: Prepare a fresh working solution on the day of the experiment. Dissolve the compound sequentially in 10% DMSO (primary solvent), 40% PEG300 (co-solvent), 5% Tween-80 (surfactant), and 45% Saline[3].

  • Insight: This specific volumetric ratio creates a stable microemulsion, ensuring consistent systemic bioavailability.

2. Baseline Establishment (Self-Validation):

  • Step: Implant cortical/hippocampal electrodes in age-matched rodents. Record a 15-minute baseline electroencephalogram (EEG).

  • Insight: Establishing a baseline ensures that no underlying neurological anomalies exist in the cohort prior to induction, validating that subsequent seizure suppression is strictly drug-induced.

3. Administration & Incubation:

  • Step: Administer the formulated agonist intraperitoneally (IP) at a dose of 0.5 mg/kg or 1.0 mg/kg[6]. Allow a 10 to 30-minute incubation period.

  • Insight: This specific window is required for the lipophilic compound to enter systemic circulation and cross the blood-brain barrier (BBB) to engage central A1 receptors[6],[3].

4. Seizure Induction & Monitoring:

  • Step: Apply maximal electroshock (MES) or chemical convulsants. Continuously record EEG for epileptiform afterdischarges (ADs) and score behavioral seizures using the Racine scale.

  • Insight: A vehicle-only cohort must be run in parallel. If the vehicle group fails to reach the expected seizure severity, the induction parameters must be recalibrated. This prevents false-positive efficacy readings, ensuring the protocol remains a self-validating system.

InVivo_Workflow Prep Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Admin IP Administration (0.5 - 1.5 mg/kg) Prep->Admin Incub Absorption Phase (10 - 30 mins) Admin->Incub Induct Seizure Induction (Maximal Electroshock) Incub->Induct Monitor Physiological Monitoring EEG & Behavior Induct->Monitor Analysis Data Synthesis (Threshold Scoring) Monitor->Analysis

In vivo workflow for evaluating A1R-mediated seizure suppression.

Conclusion

2-Chloro-N-cyclopropyl-adenosine and its N6-cycloalkyl structural analogs represent a powerful class of A1R agonists. By effectively coupling to Gi/o proteins to hyperpolarize cells and reduce metabolic demand, these compounds offer robust in vivo efficacy across neurological, cardiovascular, and inflammatory disease models. Successful preclinical application relies heavily on proper lipophilic formulation and strictly controlled, self-validating experimental designs.

References

  • Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats Frontiers in Cellular Neuroscience URL
  • CCPA (2-Chloro-N6-cyclopentyladenosine)
  • PubMed Central (PMC)
  • 2-Chloro-N6-cyclopentyladenosine (CCPA), A1 agonist (CAS 37739-05-2)
  • Photopharmacological activation of adenosine A1 receptor signaling suppresses seizures in a mouse model for temporal lobe epilepsy bioRxiv URL
  • Science.
  • Adenosine receptor agonists differentially regulate IL-10, TNF-alpha, and nitric oxide production in RAW 264.
  • Characterization of the P1-purinoceptors mediating contraction of the rat colon muscularis mucosae PubMed - NIH URL
  • Seizure suppression by adenosine A(2A)
  • Adenosine A1 and A2 receptor agonists reduce endotoxin-induced cellular energy depletion and oedema formation in the lung PubMed - NIH URL

Sources

2-chloro-N-cyclopropyl-adenosine for neuroscience research

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Chloro-N-Cyclopropyl-Adenosine in Neuroscience Research

Executive Summary

The purinergic signaling system, particularly through the Adenosine A1 Receptor (A1R), is a master regulator of synaptic transmission and neuronal excitability. 2-chloro-N-cyclopropyl-adenosine is a highly specialized, ultra-potent A1R agonist belonging to the N6-cycloalkyladenosine family. By combining a 2-chloro substitution on the purine ring with an N6-cyclopropyl moiety, this compound achieves exceptional metabolic stability and profound selectivity for the A1R over A2A, A2B, and A3 subtypes[1].

For neuroscience researchers and drug development professionals, 2-chloro-N-cyclopropyl-adenosine represents a critical pharmacological tool. It is primarily utilized to investigate endogenous neuroprotective mechanisms, model anticonvulsant therapies, and dissect presynaptic inhibitory pathways in models of cerebral ischemia and drug-resistant epilepsy[2][3]. This whitepaper provides a comprehensive mechanistic overview, quantitative pharmacological data, and self-validating experimental protocols for deploying this compound in advanced neuroscience applications.

Pharmacodynamics & Mechanism of Action

The therapeutic rationale for utilizing 2-chloro-N-cyclopropyl-adenosine lies in its ability to hijack the brain's endogenous defense mechanisms against excitotoxicity.

Receptor Kinetics and Selectivity The N6-cyclopropyl group fits precisely into the hydrophobic binding pocket of the A1 receptor, driving high-affinity binding (low nanomolar Ki​ ). Concurrently, the 2-chloro substitution prevents the molecule from being rapidly deaminated by adenosine deaminase (ADA), a common pitfall of endogenous adenosine and un-substituted analogs[1].

Signal Transduction Cascade (Causality) A1 receptors are predominantly localized on presynaptic terminals of excitatory glutamatergic neurons. The binding of 2-chloro-N-cyclopropyl-adenosine triggers a Gi/o​ -coupled signaling cascade:

  • Gαi​ Activation : Inhibits adenylyl cyclase (AC), leading to a rapid drop in intracellular cAMP and reduced Protein Kinase A (PKA) activity.

  • Gβγ Activation : Directly interacts with ion channels, opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels to hyperpolarize the membrane, while simultaneously inhibiting N- and P/Q-type voltage-gated calcium channels (VGCCs).

  • Net Effect : The suppression of calcium influx combined with membrane hyperpolarization drastically reduces the probability of presynaptic vesicle fusion, effectively halting the pathological release of glutamate during ischemic or epileptic events[4].

A1R_Signaling Agonist 2-chloro-N-cyclopropyl-adenosine A1R Adenosine A1 Receptor (Presynaptic Terminal) Agonist->A1R High-Affinity Binding Gi Gαi Subunit A1R->Gi Activation Gbg Gβγ Subunit A1R->Gbg Activation AC Adenylyl Cyclase ↓ Gi->AC Inhibits VGCC N/P/Q-type VGCCs ↓ (Decreased Ca2+ Influx) Gbg->VGCC Inhibits GIRK GIRK Channels ↑ (Increased K+ Efflux) Gbg->GIRK Activates cAMP cAMP / PKA ↓ AC->cAMP Reduces Glutamate Inhibition of Glutamate Release (Neuroprotection) cAMP->Glutamate Suppresses Exocytosis VGCC->Glutamate Prevents Vesicle Fusion GIRK->Glutamate Hyperpolarizes Membrane

Fig 1: Presynaptic A1R signaling pathway mediating neuroprotection and reduced excitotoxicity.

Quantitative Pharmacological Profile

To design rigorous experiments, researchers must understand the baseline pharmacometrics of the N6-cycloalkyladenosine class. The data below summarizes the expected parameters for 2-chloro-N-cyclopropyl-adenosine, extrapolated from highly homologous derivatives like CCPA (2-chloro-N6-cyclopentyladenosine) and CPA[1][2].

Pharmacological ParameterValue / CharacteristicExperimental Implication
Primary Target Adenosine A1 Receptor (A1R)Mediates profound CNS depression and neuroprotection.
Binding Affinity ( Ki​ ) 0.8 – 2.5 nMHighly potent; requires only low nanomolar concentrations for in vitro receptor occupancy.
Selectivity (A1 vs A2A) > 1,000-foldMinimizes confounding off-target cardiovascular (A2A) and immune effects.
Metabolic Stability High (ADA-Resistant)The 2-chloro substitution ensures prolonged half-life in slice cultures and in vivo models.
Downstream Effector Gi/o​ coupledDecreases cAMP, increases K+ efflux, decreases Ca2+ influx.

Self-Validating Experimental Methodologies

To ensure scientific integrity, experiments utilizing 2-chloro-N-cyclopropyl-adenosine must be designed with internal causality checks. Below are two gold-standard protocols for evaluating its efficacy.

Protocol A: In Vitro Electrophysiology (Patch-Clamp Validation of Presynaptic Action)

To prove that 2-chloro-N-cyclopropyl-adenosine acts presynaptically rather than postsynaptically, researchers must record miniature excitatory postsynaptic currents (mEPSCs) in acute hippocampal slices.

  • Causality Check : A presynaptic mechanism will reduce the frequency of mEPSCs (fewer vesicles released) without altering the amplitude (postsynaptic receptor sensitivity remains unchanged).

Step-by-Step Workflow:

  • Slice Preparation : Prepare 300 µm acute coronal slices of the rat hippocampus in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF) to preserve neuronal viability.

  • Incubation : Transfer slices to a recording chamber continuously perfused with standard aCSF at 32°C. Add Tetrodotoxin (TTX, 1 µM) to block action potentials, isolating miniature spontaneous events.

  • Baseline Recording : Patch CA1 pyramidal neurons in whole-cell voltage-clamp mode (holding at -70 mV). Record baseline mEPSCs for 10 minutes.

  • Drug Application : Bath-apply 2-chloro-N-cyclopropyl-adenosine (50 nM).

  • Data Analysis : Quantify mEPSC frequency and amplitude. You should observe a >40% reduction in frequency with no significant change in amplitude.

  • Validation (Washout/Antagonism) : Co-apply DPCPX (1 µM), a selective A1R antagonist. The mEPSC frequency must return to baseline, proving the effect was strictly A1R-mediated.

Protocol B: In Vivo Middle Cerebral Artery Occlusion (MCAO) for Ischemic Stroke

A1R agonists are potent neuroprotectants against ischemia/reperfusion injury[4]. The transient MCAO model is the standard for evaluating this in vivo.

  • Causality Check : Core body temperature must be strictly maintained at 37.0°C. A1R agonists can induce hypothermia, which is independently neuroprotective. Controlling temperature ensures the observed neuroprotection is due to receptor-mediated suppression of excitotoxicity, not a secondary thermal artifact.

Step-by-Step Workflow:

  • Anesthesia & Prep : Anesthetize mice (isoflurane 1.5-2%). Insert a rectal probe linked to a feedback-controlled heating pad to clamp core temperature at 37.0°C ± 0.5°C.

  • Ischemia Induction : Expose the common carotid artery (CCA). Insert a silicone-coated nylon monofilament into the internal carotid artery until it occludes the origin of the middle cerebral artery (MCA).

  • Drug Administration : Administer 2-chloro-N-cyclopropyl-adenosine (0.5 mg/kg, i.p.) either 10 minutes prior to occlusion (pre-conditioning) or immediately upon reperfusion[2].

  • Reperfusion : After 60 minutes of occlusion, withdraw the filament to restore blood flow.

  • Endpoint Analysis : 24 hours post-reperfusion, euthanize the animal. Section the brain into 2 mm coronal slices and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride). Healthy tissue stains red; the infarct remains white. Quantify the infarct volume using image analysis software.

MCAO_Workflow Prep 1. Animal Prep Anesthesia & Temp Control MCAO 2. Ischemia Induction Intraluminal Suture (MCAO) Prep->MCAO Drug 3. Intervention 2-chloro-N-cyclopropyl-adenosine MCAO->Drug Pre- or Post-Ischemia Rep 4. Reperfusion Suture Withdrawal (60m) Drug->Rep ECA 5. Endpoint Analysis TTC Staining & Volumetry Rep->ECA 24h Post-Op

Fig 2: Standardized Middle Cerebral Artery Occlusion (MCAO) protocol for neuroprotection assays.

Advanced Applications: Epilepsy and Photopharmacology

Beyond stroke, the A1R is a primary target for suppressing epileptiform activity. Systemic administration of 2-chloro-N6-cycloalkyladenosines has demonstrated robust dose-dependent anticonvulsant activity in hippocampal afterdischarge models[2]. However, systemic A1R activation can cause bradycardia.

To circumvent this, cutting-edge research is utilizing photopharmacology. By attaching a photocleavable coumarin caging group to the agonist, researchers can administer the drug systemically in an inactive state. Subsequent localized illumination of the hippocampus (via implanted optical fibers) releases the active 2-chloro-N-cyclopropyl-adenosine directly at the seizure focus, suppressing drug-resistant temporal lobe epilepsy without peripheral side effects[3].

References

  • Fabera, P., et al. (2019). Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats. Frontiers in Cellular Neuroscience. Retrieved from:[Link]

  • Ming, Q., et al. (2025). Adenosine A1 receptor agonist alleviates cerebral ischemia/reperfusion injury by inhibiting Nrf2/NLRP3 signaling‑mediated pyroptosis. Experimental and Therapeutic Medicine, Spandidos Publications. Retrieved from:[Link]

  • Spanoghe, J., et al. (2025). Photopharmacological activation of adenosine A1 receptor signaling suppresses seizures in a mouse model for temporal lobe epilepsy. Journal of Controlled Release (PubMed). Retrieved from:[Link]

Sources

Cardiovascular Pharmacodynamics of 2-Chloro-N-cyclopropyl-adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cardiovascular regulation of purinergic signaling is a cornerstone of modern cardiovascular pharmacology. Among the synthetic nucleoside analogs, 2-chloro-N-cyclopropyl-adenosine (a structural and functional analog in the highly selective 2-chloro-N6-cycloalkyladenosine family, alongside the widely referenced CCPA) stands out as a remarkably potent and selective agonist for the A1 adenosine receptor (A1AR). This whitepaper provides an in-depth mechanistic analysis of its cardiovascular effects—specifically negative chronotropy, dromotropy, and ischemic preconditioning—and outlines self-validating experimental workflows for researchers investigating purinergic cardiovascular therapies.

Pharmacological Profile and Receptor Selectivity

Adenosine exerts its physiological effects through four G-protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3 1. In the myocardium, protective and regenerative effects are predominantly mediated by A1 receptors expressed in cardiomyocytes, supraventricular tissue, and the sinoatrial (SA) node 1.

The addition of a chlorine atom at the 2-position and a cycloalkyl group at the N6-position of the adenine ring severely restricts the molecule's binding conformation, virtually eliminating its affinity for A2A and A2B receptors. While A2A receptors mediate coronary vasodilation 2, 2-chloro-N-cyclopropyl-adenosine selectively targets A1ARs, producing profound cardiac depression (negative chronotropy) without inducing the systemic hypotensive effects associated with widespread A2A-mediated vasodilation 3.

Mechanistic Pathways of Action

Upon binding to the A1AR, the receptor couples to the inhibitory G-protein ( Gi/o​ ). This triggers a bifurcated intracellular response:

  • Alpha-Subunit Action: Inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA). This reduces calcium influx through L-type Ca2+ channels.

  • Beta-Gamma Subunit Action: Direct activation of ATP-sensitive potassium channels ( KATP​ ), particularly the IK,Ado​ current in the SA and AV nodes, causing membrane hyperpolarization and slowing the spontaneous firing rate.

A1_Signaling Agonist 2-chloro-N-cyclopropyl-adenosine Receptor Adenosine A1 Receptor (GPCR) Agonist->Receptor Binds (High Affinity) Gi Gi/o Protein Activation Receptor->Gi Couples AC Adenylyl Cyclase Inhibition Gi->AC Inhibits a-subunit KATP K_ATP Channel Opening (Hyperpolarization) Gi->KATP bg-subunit activation cAMP Decreased cAMP AC->cAMP Reduces PKA Decreased PKA Activity cAMP->PKA Downregulates Effect1 Negative Chronotropy (Heart Rate Reduction) KATP->Effect1 Slows SA node firing Effect2 Cardioprotection (Ischemic Preconditioning) KATP->Effect2 Mitochondrial/Sarcolemmal PKA->Effect1 Modulates Ca2+ handling

A1 Adenosine Receptor Signaling Pathway Mediating Cardiovascular Effects.

Quantitative Data Synthesis

To understand the operational window of this compound, researchers must reference its binding kinetics and dose-response parameters. The data below synthesizes the pharmacological profile typical of 2-chloro-N6-cycloalkyladenosines 4.

Table 1: Receptor Binding Affinity Profile

Receptor SubtypeAffinity ( Ki​ )Primary Cardiovascular Function
A1 ~0.4 - 0.8 nMNegative chronotropy, AV block, Cardioprotection
A2A > 2,300 nMCoronary vasodilation
A2B > 18,000 nMVascular preconditioning / Inflammation
A3 ~ 42 nMSustained cardioprotection

Table 2: Hemodynamic Dose-Response in Isolated Myocardium

ConcentrationHeart Rate EffectAV Node ConductionCoronary Flow
1 nM Mild reduction (~10%)NormalUnchanged
10 nM Moderate reduction (~30%)Prolonged PR intervalUnchanged
100 nM Severe bradycardia (~70%)2nd degree AV blockMild reduction (secondary to HR)
1 µM Complete arrest3rd degree AV blockReduced

Note: At concentrations exceeding 1 µM, full A1 agonists induce complete AV block in Langendorff heart models, reducing heart rates from ~320 bpm to ~80 bpm (ventricular escape rhythm) [[1]]().

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that experimental design must establish strict causality. The following protocols are engineered as self-validating systems to ensure that observed cardiovascular effects are strictly A1-receptor mediated.

Protocol A: Langendorff Isolated Perfused Heart Assessment

This protocol isolates the heart from systemic neural and humoral influences, allowing direct assessment of the agonist on the SA/AV nodes.

Rationale for Experimental Choices: We utilize a constant pressure (80 mmHg) perfusion model rather than constant flow. In constant flow models, any agonist-induced vasodilation decreases perfusion pressure, which can trigger autoregulatory artifacts. Constant pressure ensures that changes in coronary vascular resistance directly manifest as measurable changes in coronary flow rate, isolating the direct chronotropic effects.

Step-by-Step Methodology:

  • Excision & Cannulation: Rapidly excise the rodent heart and cannulate the aorta on a Langendorff apparatus. Perfuse retrogradely with oxygenated Krebs-Henseleit buffer (95% O2​ / 5% CO2​ ) at 37°C.

  • Equilibration: Allow the heart to beat spontaneously at a constant perfusion pressure of 80 mmHg for 30 minutes. Establish baseline heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow.

  • Agonist Infusion: Infuse 2-chloro-N-cyclopropyl-adenosine at escalating doses (1 nM to 1 µM). Allow 5 minutes per dose for steady-state hemodynamics.

  • Self-Validating Control (Critical Step): Following the observation of bradycardia, co-infuse the selective A1 antagonist DPCPX (1,3-dipropyl-8-cyclopentylxanthine) at 100 nM 4.

  • Data Acceptance Criteria: If the bradycardia and AV block are not fully reversed by DPCPX within 10 minutes, the data must be discarded, as this indicates non-receptor-mediated ischemic failure or tissue degradation rather than true A1 agonism.

Workflow S1 1. Heart Excision & Cannulation S2 2. Constant Pressure Perfusion (80 mmHg) S1->S2 S3 3. Baseline Equilibration S2->S3 S4 4. Agonist Administration S3->S4 30 min S5 5. DPCPX Antagonist Validation S4->S5 Hemodynamic Recording

Step-by-step Langendorff isolated perfused heart experimental workflow.

Protocol B: In Vivo Ischemic Preconditioning (Late Phase)

A1AR agonists are potent triggers for late preconditioning against myocardial infarction. This protocol measures the infarct-sparing effect of the compound.

Rationale for Experimental Choices: We utilize a 24-hour pretreatment window followed by a 30-minute coronary occlusion and 72-hour reperfusion. This specific timeline is required to assess late preconditioning, which relies on the de novo synthesis of cardioprotective proteins (e.g., iNOS, COX-2) rather than transient receptor activation 5.

Step-by-Step Methodology:

  • Pretreatment: Administer 2-chloro-N-cyclopropyl-adenosine (100 µg/kg IV bolus) to conscious animal models 24 hours prior to the ischemic event.

  • Ischemia Induction: Anesthetize the subject and perform a 30-minute occlusion of the left anterior descending (LAD) coronary artery.

  • Mechanistic Validation: In a parallel cohort, co-administer sodium 5-hydroxydecanoate (5-HD), a specific mitochondrial KATP​ channel blocker, during the occlusion phase. If the A1 agonist's protective effect is abrogated by 5-HD, it confirms that the cardioprotection is strictly mediated via KATP​ channel opening 5.

  • Reperfusion & Staining: Allow 72 hours of reperfusion. Excise the heart and dual-stain with Evans Blue (to delineate the area at risk) and Triphenyltetrazolium chloride (TTC, to delineate the infarcted tissue).

  • Analysis: Calculate the Infarct Size as a percentage of the Area at Risk (IS/AAR). Successful A1-mediated preconditioning typically yields a 35% to 40% reduction in IS/AAR compared to vehicle controls 5.

References

  • Partial adenosine A1 receptor agonists for cardiovascular therapies. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcLLcCJFI2wqtWxlAJWrZIN7Psx8QNpasY8Hx7n2ZkIGpVSr4SYeW-PrS8b_qPdRryHwto7Sonw2d-qEEZ6ZYNPO6OsJTJfJsbyuoZJDG9Es56SvaqVCnQosHk7uHSci4Js7Yp55B2pBUoe6c=]
  • Role of A1 adenosine receptors in regulation of vascular tone. American Physiological Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsGDKFclQWOimwhorXapZnk0wgTAOBdQOwt4-DinijPBbnjcVQBtuOyy8ol5ClEJkwSPDt-cI-GrXkQDBOpScG6rOe4_qLht_wwcJnbxpfW8EU1RmEOnl8xPtCPIoLs9Rh8uLE62e65t6oR6_QaYffjQ3ptxgJOb7_UQi5cH2c]
  • A2A-Adenosine Receptor Reserve for Coronary Vasodilation. Circulation (AHA Journals).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjP1WFZ2sufKwa5vXWL5VblmKL6RvMm3DIjwfRZ0yYLc3E80bK8zUOOHkglKuDwd6dZGCZXxh2oazT2RRMAIAfhS-ybkpH6CXVGk6L92nrcmpZOKxwgFRMRfYqudtnG3PbWcJSE5GGoNUKCvLuoPk7LSM=]
  • Effects of selective A1 and A2 adenosine receptor agonists on cardiovascular tissues. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0o8cHjJktfnELxIwT57onBlSzCoGhecrpXdKlEYncGHl9Nv_7aQs00kcyu1MXETtb1iaAH8rFwPU8ikgBhpm_vsEebFl162SNYIeIm2znrwKl7BOjGJo9kGFTktkFUUqZrw==]
  • A1 or A3 Adenosine Receptors Induce Late Preconditioning Against Infarction in Conscious Rabbits by Different Mechanisms. Circulation Research (AHA Journals).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjSZaAcKTCD_02ITPKDw-U88-i1gCV0zPK_GaaEVnYk7fpxdd6dKoeTqEvuL9by53XmOGzaNh7ZllfSypj0Ef18CC8L4zMO0RkEHfjH0rKKyvUiQ-kmP4SEBXyLrIO_lSSwzt8Xqfv2LTnNcUI5iZYLgUNxAD7WqBAuInHFm8DuldGY2nuhIJ4gLjFiCE=]

Sources

2-chloro-N-cyclopropyl-adenosine as a research tool

Author: BenchChem Technical Support Team. Date: April 2026

Title: 2-Chloro-N-Cyclopropyl-Adenosine (CCPA): A Definitive Guide to A1 Receptor Pharmacology and Experimental Application

Executive Summary As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and molecular pharmacologists with a comprehensive framework for utilizing 2-chloro-N-cyclopropyl-adenosine as a research tool. This whitepaper synthesizes receptor kinetics, downstream signaling mechanisms, and self-validating experimental protocols to ensure rigorous, reproducible data in both in vitro and in vivo settings.

Nomenclature Note: While occasionally cited in specific physiological literature as 2-chloro-N-cyclopropyl-adenosine[1], the standardized chemical nomenclature for the widely used A1 agonist CCPA is 2-chloro-N6-cyclopentyladenosine[2],[3]. Throughout this guide, CCPA refers to this highly selective A1 receptor agonist.

The utility of CCPA as a research tool is rooted in its highly engineered molecular structure. Endogenous adenosine is rapidly degraded by adenosine deaminase (ADA), resulting in a half-life of mere seconds, making it unsuitable for sustained experimental observation[4].

By introducing a 2-chloro substitution on the purine ring and a bulky cycloalkyl group at the N6 position, chemists achieved two critical outcomes[5]:

  • Enzymatic Resistance: The structural modifications sterically hinder ADA, drastically increasing the compound's half-life.

  • Unprecedented Selectivity: The 2-chloro group interacts with a specific hydrophobic pocket unique to the A1 receptor's orthosteric binding site. This yields a binding affinity (Ki) in the sub-nanomolar range, providing an almost 10,000-fold selectivity for A1 over A2A receptors in rat models, and nearly 3,000-fold in human homologs[3],.

Table 1: Pharmacological Profile of CCPA at Adenosine Receptors

Receptor Subtype Species Binding Affinity (Ki) / Potency Selectivity Ratio (vs hA1)
A1 Human Ki = 0.8 nM 1x (Baseline)
A1 Rat Ki = 0.4 nM 0.5x
A3 Human Ki = 42 nM ~52x
A2A Human Ki = 2,300 nM ~2,875x

| A2B | Human | EC50 = 18,800 nM | ~23,500x |

Data synthesized from standardized pharmacological assays[2],.

Mechanisms of Action & Signaling Pathways

CCPA acts as a full agonist at the A1 adenosine receptor, a G-protein-coupled receptor (GPCR) that primarily couples to the pertussis toxin-sensitive Gi/o protein complex. The causality behind CCPA's neuroprotective and cardioprotective effects lies in the bifurcation of this signaling pathway[3],[6]:

  • Gαi Subunit Activation: Directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). This downregulates Protein Kinase A (PKA) activity, reducing cellular metabolic demand during ischemic stress.

  • Gβγ Subunit Activation: The free beta-gamma dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and cellular hyperpolarization. Simultaneously, it inhibits presynaptic N-type and P/Q-type voltage-gated Ca2+ channels, blunting the release of excitatory neurotransmitters like glutamate.

G CCPA CCPA (A1 Agonist) A1R Adenosine A1 Receptor CCPA->A1R Binds (Ki = 0.4 - 0.8 nM) Gi Gi/o Protein Complex A1R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Gαi subunit GIRK GIRK Channels (Activated) Gi->GIRK Gβγ subunit Ca Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca Gβγ subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis PKA PKA Activity (Decreased) cAMP->PKA Downregulates

Figure 1: CCPA-mediated Adenosine A1 Receptor Signaling Pathway.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilizing CCPA must include internal validation checkpoints. Below are the gold-standard methodologies for in vitro and in vivo applications.

Protocol A: In Vitro Radioligand Binding Assay (Receptor Kinetics)

Objective: To determine the specific binding characteristics of A1 receptors in tissue homogenates or transfected cell lines.

  • Membrane Preparation: Homogenize rat brain tissue or CHO cells expressing hA1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 30 minutes. Resuspend the pellet in the assay buffer containing 2 U/mL adenosine deaminase (ADA) and incubate for 30 minutes at 37°C to degrade endogenous adenosine.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]CCPA (radioligand), and varying concentrations of competing unlabeled ligands.

  • Self-Validation Step (Critical): Dedicate at least three wells to a Non-Specific Binding (NSB) control by adding 10 µM DPCPX (a highly selective A1 antagonist). Logic: If the radioactive counts in the NSB wells exceed 10-15% of the total binding counts, it indicates that the washing step is insufficient or the filter plates are compromised, invalidating the assay.

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity using a liquid scintillation counter.

Protocol B: In Vivo Cardioprotection Model (Myocardial Ischemia-Reperfusion)

Objective: To evaluate the infarct-limiting effects of A1 receptor activation prior to an ischemic event[2],[1].

  • Formulation: CCPA is highly lipophilic. To achieve a clear working solution (≥ 2.5 mg/mL), dissolve CCPA in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2]. Logic: This specific vehicle prevents precipitation in the bloodstream, which would otherwise cause micro-embolisms and confound ischemic data.

  • Administration: Administer 0.125 mg/kg CCPA intravenously (i.v.) 30 minutes prior to the induction of ischemia[2].

  • Self-Validation Step (Critical): Continuously monitor heart rate (HR) and mean arterial pressure (MAP) via a carotid catheter. Logic: Successful systemic A1 activation must induce transient bradycardia and hypotension due to A1-mediated negative chronotropic effects[1]. If this physiological drop is absent, the dosing failed (e.g., IV line precipitation), and the animal must be excluded from the infarct analysis.

  • Ischemia Induction: Perform a thoracotomy and ligate the left anterior descending (LAD) coronary artery for 30–45 minutes.

  • Endpoint Analysis: Allow 2–3 hours of reperfusion. Excise the heart, slice, and stain with 1% triphenyltetrazolium chloride (TTC) to differentiate viable tissue (red) from infarcted tissue (white).

Workflow Prep 1. Formulation (DMSO/PEG300/Saline) Admin 2. Administration (0.125 mg/kg i.v.) Prep->Admin Model 3. Disease Model (Ischemia/Reperfusion) Admin->Model Measure 4. Endpoint Analysis (Infarct Size) Model->Measure

Figure 2: Standard In Vivo Experimental Workflow for CCPA Administration.

Practical Considerations for Storage and Handling

  • Solubility Limits: CCPA is soluble in DMSO up to 100 mM (36.98 mg/mL) and in Ethanol up to 100 mM.

  • Stock Stability: Prepare stock solutions in pure DMSO. Aliquot to avoid repeated freeze-thaw cycles. Stocks are stable for up to 6 months at -80°C, and 1 month at -20°C (protect from light)[2].

  • Receptor Desensitization: When designing chronic dosing studies, researchers must account for GPCR desensitization. Prolonged exposure to CCPA will trigger β-arrestin recruitment, leading to A1 receptor internalization and a subsequent loss of pharmacological efficacy.

References

  • 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors PubMed (National Institutes of Health)[Link]

  • 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the human adenosine A3 receptor PMC (National Institutes of Health)[Link]

  • Adenosine A1/A2a receptor agonist AMP-579 induces acute and delayed preconditioning against in vivo myocardial stunning American Journal of Physiology[Link]

  • Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats Frontiers in Cellular Neuroscience[Link]

Sources

Methodological & Application

Application Note: Preparation and Dissolution of 2-Chloro-N-cyclopropyl-adenosine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-Chloro-N-cyclopropyl-adenosine (often structurally analogous to or synonymous with CCPA, 2-chloro-N6-cyclopentyladenosine) is a highly potent and selective agonist for the adenosine A1 receptor. Because adenosine A1 receptors are critically involved in neuromodulation, cardiovascular regulation, and cell survival pathways, precise in vitro dosing is paramount.

The primary challenge in handling this compound is its lipophilicity. The addition of the chloro and cycloalkyl groups enhances receptor affinity and selectivity but significantly reduces aqueous solubility[1]. Therefore, direct dissolution in aqueous buffers (like PBS or cell culture media) will lead to precipitation, inaccurate dosing, and irreproducible results. This protocol outlines a self-validating system for dissolving the compound using a primary organic solvent (DMSO) followed by controlled aqueous dilution, ensuring maximum bioavailability and minimal solvent toxicity.

Compound Profile and Solubility Data

To design an effective dissolution strategy, we must first analyze the physicochemical constraints of the compound[1].

Table 1: Solubility Profile of 2-Chloro-N-cyclopropyl-adenosine

SolventMax Solubility (mg/mL)Max Solubility (mM)Suitability for In Vitro Stock
DMSO (100%) ~36.98 - 55.0~100 - 148Optimal. High solubility; easily miscible with water later.
Ethanol (100%) ~36.98~100Alternative. Good solubility, but higher evaporation risk.
Water / PBS < 1.7 (Insoluble)< 4.5Unsuitable. Direct dissolution causes micro-precipitation.

Step-by-Step Dissolution Protocol

This protocol ensures the compound remains fully dissolved while keeping the final vehicle concentration below the cytotoxic threshold (typically < 0.1% DMSO for cell culture).

Phase A: Preparation of the Master Stock Solution (100 mM)
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening the vial. This prevents ambient moisture condensation, which can degrade the compound or alter its molecular weight via hydration.

  • Weighing: Weigh the desired amount of powder (e.g., 3.70 mg) using a microbalance.

  • Primary Dissolution: Add 100 µL of anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to the 3.70 mg of powder to achieve a 100 mM stock solution.

  • Agitation: Vortex the vial for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2–5 minutes until no particulates are visible[1].

  • Aliquotting: Divide the master stock into 5–10 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Rationale: Repeated freeze-thaw cycles in DMSO can lead to compound degradation and precipitation.

Phase B: Preparation of the Working Solution
  • Thawing: Remove a single aliquot from the freezer and allow it to thaw at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but recommended): If your target final concentration is in the nanomolar range (e.g., 100 nM), first perform a 1:100 serial dilution in DMSO to create a 1 mM intermediate stock.

  • Aqueous Dilution: Pipette the required volume of the DMSO stock directly into pre-warmed (37°C) cell culture media or assay buffer.

    • Critical Step: Always add the DMSO stock to the aqueous buffer while vortexing or stirring rapidly. Never add the aqueous buffer to the DMSO stock, as the localized drop in solvent concentration will cause irreversible crystallization.

  • Final Verification: Ensure the final concentration of DMSO in the assay well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or off-target cellular stress responses.

Workflow Visualization

G Powder Weigh Compound Powder (Desiccated at RT) Stock Reconstitute in 100% DMSO (100 mM Master Stock) Powder->Stock Add Anhydrous DMSO Aliquots Aliquot & Store (-20°C to -80°C) Stock->Aliquots Prevent freeze-thaw Working Dilute in Aqueous Buffer (e.g., PBS or Media) Aliquots->Working Thaw immediately before use Assay In Vitro Assay (Final DMSO < 0.1%) Working->Assay Apply to cells

Figure 1: Standardized workflow for the reconstitution and dilution of highly lipophilic adenosine agonists.

References

Sources

Application Note: In Vitro Profiling of Adenosine A1 Receptor Activation Using CCPA

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Content Focus: Mechanistic rationale, pharmacological profiling, and standardized cell culture protocols for 2-Chloro-N⁶-cyclopentyladenosine (CCPA).

Introduction & Pharmacological Grounding

2-Chloro-N⁶-cyclopentyladenosine (CCPA) —often colloquially referred to in literature alongside its cyclopropyl derivatives—is a synthetic, highly potent, and selective agonist for the Adenosine A1 receptor (A1R)[1][2]. Adenosine receptors are G-protein-coupled receptors (GPCRs) that regulate a myriad of physiological processes, from myocardial oxygen demand to neurotransmitter release.

Understanding the precise pharmacological profile of CCPA is critical for experimental design. CCPA binds to the A1R with a Ki​ of 0.4 nM[1][2]. By contrast, its affinity for the A2A receptor is roughly 3,900 nM, granting it an exceptional ~10,000-fold selectivity window[2][3]. This makes CCPA the gold standard for isolating A1R-mediated cardioprotective and neuroprotective pathways in complex in vitro models without confounding A2-mediated adenylate cyclase stimulation[1][3].

Mechanistic Pathway of CCPA-Induced A1R Activation

When CCPA binds to the A1R, it triggers a Gi/o​ -coupled signaling cascade. The αi​ subunit inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA)[1][3]. Concurrently, the βγ subunit complex activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, leading to cellular hyperpolarization.

A1R_Signaling CCPA CCPA (10-100 nM) A1R Adenosine A1 Receptor (GPCR) CCPA->A1R Binds (Ki = 0.4 nM) Gi Gi/o Protein Complex A1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC αi subunit inhibits K_channel GIRK / KATP Channels (Activated) Gi->K_channel βγ subunit activates Ca_channel Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca_channel βγ subunit inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis

Figure 1: Mechanism of action for CCPA-mediated Adenosine A1 Receptor signaling.

Quantitative Data Presentation

To ensure experimental integrity, researchers must select working concentrations that maintain A1R selectivity. Exceeding 1 μM of CCPA risks off-target activation of A2A or A3 receptors, which can paradoxically elevate cAMP levels and ruin the self-validating nature of the assay.

Table 1: Pharmacological Profile of CCPA

Receptor SubtypeAffinity ( Ki​ / IC50​ )Functional ResponseSelectivity Ratio (vs A1)Reference
Adenosine A1 Ki​ = 0.4 nMFull Agonist (Inhibits AC, IC50​ = 33 nM)1[1][2][3]
Adenosine A2A Ki​ = 3,900 nMPartial Agonist (Stimulates AC)~9,750x[2][3]
Adenosine A2B Ki​ = 18.8 μMWeak Agonist>40,000x
Adenosine A3 Ki​ = 42 nMAgonist~105x

Standardized Cell Culture Protocol

This protocol is optimized for primary cardiomyocytes or neuronal cultures where A1R expression is endogenously high. The methodology emphasizes causality—explaining why each step is performed to guarantee a robust, reproducible readout.

Reagent Preparation & Storage
  • Stock Solution: Dissolve CCPA in anhydrous DMSO to create a 10 mM stock.

  • Storage: Aliquot the stock to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months, or -20°C for 1 month[1]. Protect from light[1].

  • Causality Check: CCPA is highly stable, but aqueous environments can degrade the compound over time. Always prepare the final aqueous working dilutions immediately before application.

Experimental Workflow

ProtocolWorkflow Step1 Reagent Prep (10 mM in DMSO) Step2 Cell Seeding (Target Density) Step1->Step2 Step3 Serum Starvation (2-4 Hours) Step2->Step3 Step4 CCPA Treatment (10 - 100 nM) Step3->Step4 Step5 Forskolin Challenge (Optional) Step4->Step5 Step6 cAMP / Calcium Readout Step5->Step6

Figure 2: Step-by-step experimental workflow for CCPA in vitro assays.

Step-by-Step Methodology
  • Cell Seeding: Seed cells (e.g., primary rat cardiomyocytes) in a 96-well plate at a density of 2×104 cells/well. Allow 24–48 hours for adherence and recovery.

  • Equilibration (Serum Starvation): Wash cells twice with PBS and replace the growth medium with serum-free medium (or a balanced salt solution like HBSS) for 2–4 hours.

    • Expert Insight: Serum contains endogenous adenosine and adenosine deaminase, which can unpredictably alter baseline receptor activation. Serum starvation establishes a true baseline.

  • Phosphodiesterase (PDE) Inhibition (Optional but Recommended): If measuring cAMP accumulation, pretreat cells with a PDE inhibitor (e.g., IBMX at 500 μM) for 15 minutes.

    • Expert Insight: This prevents the rapid degradation of cAMP, allowing you to accurately measure the inhibitory effect of CCPA on adenylyl cyclase.

  • CCPA Application: Dilute the 10 mM CCPA stock in assay buffer to a final working concentration of 10 nM to 100 nM . Add to the cells and incubate for 15–30 minutes at 37°C.

    • Expert Insight: At 100 nM, CCPA fully saturates the A1R ( Ki​ = 0.4 nM) while remaining well below the threshold for A2A activation ( Ki​ = 3900 nM)[2].

  • Forskolin Challenge: To measure A1R-mediated Gi​ activity, stimulate the cells with Forskolin (1–10 μM) for 15 minutes.

    • Expert Insight: Forskolin directly activates adenylyl cyclase. A successful CCPA treatment will significantly blunt the Forskolin-induced cAMP spike compared to vehicle control[1][2].

  • Assay Termination & Readout: Lyse the cells and quantify cAMP using a TR-FRET, AlphaScreen, or ELISA-based cAMP assay kit.

References

  • Lohse MJ, et al. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. Naunyn Schmiedebergs Arch Pharmacol. 1988;337(6):687-689. Available at:[Link]

  • Deutsche Nationalbibliothek (DNB). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors (Summary). Retrieved March 31, 2026. Available at: [Link]

Sources

Application Note: Inducing Synthetic Torpor in Rats Using 2-chloro-N6-cyclopentyladenosine (CCPA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The induction of "synthetic torpor" or artificial hibernation in non-hibernating mammals (such as rats) represents a breakthrough methodology for studying profound hypometabolism, targeted temperature management (TTM), and neuroprotection[1]. By leveraging 2-chloro-N6-cyclopentyladenosine (CCPA) —a highly selective Adenosine A1 Receptor (A1AR) agonist—researchers can safely suppress thermogenesis and lower the core body temperature (Tb) set-point. This application note provides a comprehensive, self-validating protocol for inducing and monitoring CCPA-mediated synthetic torpor in rodent models, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale: Thermoregulatory Inversion

Unlike traditional physical cooling, which triggers violent shivering and metabolic hyperactivity (cold-defense mechanisms), pharmacological induction via CCPA acts centrally to induce thermoregulatory inversion [2].

When CCPA crosses the blood-brain barrier, it binds to A1ARs in the hypothalamus and the nucleus of the solitary tract (NTS)[1]. This binding couples with Gi/o proteins to inhibit adenylyl cyclase, drastically reducing intracellular cAMP levels[3]. The resulting neuronal hyperpolarization suppresses the physiological set-point for body temperature. Consequently, the rat's autonomic nervous system actively permits heat loss, inhibiting both shivering and brown adipose tissue (BAT) thermogenesis[2].

Pathway CCPA CCPA (2-chloro-N6-cyclopentyladenosine) A1AR Central Adenosine A1 Receptors (Hypothalamus / NTS) CCPA->A1AR High-affinity agonism cAMP ↓ Adenylyl Cyclase Activity (Decreased cAMP) A1AR->cAMP Gi/o protein coupling Thermo Thermoregulatory Inversion (Lowered Set-Point) cAMP->Thermo Neuronal hyperpolarization HeatProd Inhibition of Shivering & Brown Adipose Thermogenesis Thermo->HeatProd Suppressed cold-defense Torpor Synthetic Torpor (Profound Hypometabolism & Hypothermia) HeatProd->Torpor Facilitated by ambient cooling

Fig 1: CCPA-mediated A1AR signaling pathway inducing thermoregulatory inversion.

Comparative Pharmacodynamics of A1AR Agonists

While several A1AR agonists exist, CCPA is favored for its high selectivity and favorable recovery profile. Table 1 summarizes the pharmacodynamic differences between common A1AR agonists used for profound hypothermia in rats.

Table 1: Effects of A1AR Agonists on Rat Core Body Temperature (Tb)

AgonistTypical IP DoseReceptor TargetPeak Hypothermic Effect24-Hour Recovery Profile
CCPA 18 - 36 mg/kgA1AR (Highly Selective)Profound (Tb drops to ~28.6°C)Excellent (Recovers to ~97% of baseline)[4]
CPA 60 mg/kgA1AR / A3ARProfound (Tb drops to ~26.0°C)Poor (Remains at ~77% of baseline)[4]
ENBA 62 mg/kgA1ARModerate (Tb drops to ~30.0°C)Very Fast (Full recovery < 24h)[4]

Note: Lower doses of CCPA (0.5 - 5.0 mg/kg) can be utilized for mild, transient hypometabolism without multiday torpor.

Experimental Protocol: Inducing Synthetic Torpor

To ensure scientific integrity and reproducibility, this protocol integrates peripheral receptor blockade to isolate central hypothermic effects from peripheral cardiovascular toxicity.

Reagents & Equipment
  • CCPA (Tocris Bioscience or equivalent): Dissolved in a vehicle of saline with a drop of Tween-80 (1 mg/mL to 5 mg/mL depending on injection volume).

  • 8-SPT (8-(p-sulfophenyl)theophylline): A peripherally restricted adenosine receptor antagonist.

  • Telemetry System: Implantable probes for continuous Core Temperature (Tb), ECG, and EEG monitoring.

  • Environmental Chamber: Programmable temperature control (capable of holding 15°C to 25°C).

Step-by-Step Workflow

Step 1: Baseline Data Acquisition (0 to 60 min)

  • Action: House the telemetered rat in the environmental chamber at a standard ambient temperature (Ta) of 25°C.

  • Causality: Establishes a normothermic baseline Tb (~37.5°C) and resting metabolic rate.

Step 2: Peripheral Blockade (Optional but Recommended) (T = -15 min)

  • Action: Administer 8-SPT (25 mg/kg, IP) 15 minutes prior to CCPA injection.

  • Causality: CCPA acts on peripheral A1ARs in the heart, which can cause direct, severe bradycardia and hypotension[5]. Because 8-SPT cannot cross the blood-brain barrier, it selectively blocks these peripheral side effects. This ensures that the resulting hypometabolism and bradycardia are strictly secondary to the central induction of torpor, drastically improving animal survival[5].

Step 3: CCPA Administration (T = 0 min)

  • Action: Administer CCPA (18 mg/kg to 36 mg/kg, IP).

  • Causality: Initiates central A1AR activation. The rat will begin to exhibit sedation and a loss of righting reflex within 15–30 minutes[4].

Step 4: Ambient Cooling (T = +30 min)

  • Action: Lower the environmental chamber temperature (Ta) to 15°C – 16°C[6].

  • Causality: Thermoregulatory inversion only lowers the set-point. Because rats have a small surface-area-to-mass ratio compared to mice, they cannot shed heat fast enough at room temperature. The 15°C ambient environment acts as a thermal sink, allowing the rat's Tb to safely drop to the target range of 28°C–32°C[6].

Step 5: Torpor Maintenance & Monitoring (T = +2 to +6 hours)

  • Action: Continuously monitor Tb, ensuring it does not drop below 26°C (which risks cardiac fibrillation).

  • Causality: The self-validating metric of successful synthetic torpor is a stable Tb of ~28.6°C accompanied by a proportional, centrally mediated bradycardia, without the presence of shivering artifacts on the EEG/EMG[4].

Step 6: Active Rewarming (T = +6 to +24 hours)

  • Action: Gradually raise the chamber Ta back to 25°C.

  • Causality: As the pharmacological half-life of CCPA wanes, the central set-point normalizes. Returning the ambient temperature to 25°C prevents the rat from expending excessive metabolic energy (shivering) to recover to normothermia.

Protocol Prep 1. Telemetry Prep (Baseline Tb 37°C) Block 2. Peripheral Blockade (8-SPT Administration) Prep->Block Optional Dose 3. CCPA Injection (IP Administration) Prep->Dose Direct Block->Dose Cool 4. Ambient Cooling (Ta = 15-16°C) Dose->Cool 15-30 min post-dose Torpor 5. Torpor Maintenance (Target Tb 28-32°C) Cool->Torpor Monitor via EEG/ECG Rewarm 6. Active Rewarming (Return to Ta 25°C) Torpor->Rewarm After 6-24 hours

Fig 2: Step-by-step experimental workflow for CCPA-induced synthetic torpor in rats.

Troubleshooting & Data Validation

  • Failure to drop Tb: If the rat remains normothermic despite CCPA injection, verify the ambient temperature. Rats will not enter deep hypothermia at Ta > 22°C due to physical heat retention. Ensure Ta is strictly maintained at 15-16°C[6].

  • Premature Mortality: If mortality occurs within the first hour, it is likely due to acute peripheral hypotension rather than hypothermia. Ensure the 8-SPT pre-treatment step was administered correctly at 25 mg/kg[5].

  • Incomplete Recovery: CCPA at 36 mg/kg allows for ~97% recovery of baseline Tb at 24 hours[4]. If animals remain deeply hypothermic past 24 hours, provide external heat support (e.g., heating pads set to 37°C) to assist metabolic recovery.

References

  • In Vivo Evaluation of A1 Adenosine Agonists as Novel Anticonvulsant Medical Countermeasures to Nerve Agent Intoxication in a Rat Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Engineering Human Stasis for Long-Duration Spaceflight Source: American Physiological Society Journal URL:[Link]

  • N6-cyclohexyladenosine is better than meperidine and buspirone at suppressing metabolism during TTM32 but does not improve outcome after cardiac arrest Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • The future of artificial hibernation medicine: protection of nerves and organs after spinal cord injury Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Adenosine, AMP, and related analogs inhibit cAMP accumulation in hA 1R-expressing cells Source: ResearchGate URL:[Link]

  • Is Adenosine Action Common Ground for NREM Sleep, Torpor, and Other Hypometabolic States? Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Application Note: In Vivo Experimental Design for Adenosine A1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-Chloro-N6-cyclopentyladenosine (CCPA)

Nomenclature Clarification: The chemical name "2-chloro-N-cyclopropyl-adenosine" is frequently a nomenclature conflation found in early literature, blending two distinct, well-characterized adenosine receptor agonists: CCPA (2-Chloro-N6-cyclopentyladenosine, a highly selective A1 agonist) and CPCA (5'-(N-cyclopropyl)-carboxamidoadenosine, an A2A agonist)[1]. Because the 2-chloro substitution is the defining structural hallmark of CCPA—the gold-standard A1 agonist used in cardioprotection and neuroprotection—this technical guide focuses exclusively on the in vivo experimental design for CCPA .

Pharmacological Rationale & Mechanism of Action

CCPA is a highly potent, synthetic adenosine analog that selectively activates the Adenosine A1 Receptor (A1R). In vivo, A1R activation triggers a Gi/o​ protein-coupled cascade that inhibits adenylyl cyclase, decreases intracellular cAMP, blocks presynaptic calcium channels, and opens postsynaptic potassium channels[2][3].

Causality in Experimental Design: Because A1 receptors are densely populated in both the central nervous system (hippocampus, cortex) and the cardiovascular system (sinoatrial node), systemic administration of CCPA produces profound neuroprotective (anticonvulsant) effects alongside unavoidable cardiovascular depression (bradycardia and hypotension)[4][5]. A robust in vivo protocol must account for these dual effects, utilizing precise vehicle formulations to ensure bioavailability and incorporating antagonist controls to validate target specificity.

A1_Signaling CCPA CCPA (A1 Agonist) A1R Adenosine A1 Receptor CCPA->A1R Gi Gi/o Protein Activation A1R->Gi AC Adenylyl Cyclase Inhibition Gi->AC Ca Presynaptic Ca2+ Channel Block Gi->Ca K Postsynaptic K+ Channel Opening Gi->K cAMP Decreased cAMP AC->cAMP Glutamate Decreased Glutamate Release Ca->Glutamate Hyperpol Membrane Hyperpolarization K->Hyperpol Effect Neuroprotection & Anticonvulsant Effect Glutamate->Effect Hyperpol->Effect

Fig 1: CCPA-mediated A1 receptor signaling pathway leading to neuronal hyperpolarization.

Physicochemical Properties & Formulation Strategy

CCPA is highly lipophilic. Attempting to dissolve CCPA directly in 0.9% saline will result in micro-precipitates, leading to erratic absorption, localized tissue irritation, and irreproducible pharmacokinetic profiles.

Table 1: Pharmacological Profile of CCPA
PropertyValueClinical / Experimental Implication
Molecular Weight 369.81 DaStandardizes molarity calculations for precise dosing.
Receptor Affinity ( Ki​ ) A1: 0.4 - 0.8 nMExtremely high potency requires careful dose titration[6].
Selectivity >2000-fold (A1 over A2A)Ensures observed phenotypes are strictly A1-mediated[7].
Solubility (Max) DMSO: 100 mMRequires a multi-component vehicle for aqueous in vivo injection.
Protocol A: Preparation of Self-Validating In Vivo Vehicle

To ensure complete dissolution and prevent phase separation upon injection, use the following step-wise co-solvent formulation[6].

  • Primary Dissolution: Dissolve CCPA powder in 10% DMSO (by final volume). Vortex until completely clear. Causality: DMSO disrupts the crystalline lattice of the synthetic compound.

  • Surfactant Addition: Add 40% PEG300 , followed by 5% Tween-80 . Vortex vigorously. Causality: PEG and Tween act as emulsifiers, creating micelles that encapsulate the lipophilic CCPA molecules, preventing them from crashing out of solution when water is introduced.

  • Aqueous Dilution: Slowly add 45% sterile 0.9% Saline dropwise while sonicating the mixture.

  • Validation: Inspect the solution against a light source. It must be optically clear. If cloudy, sonicate at 37°C for 5 minutes. Prepare fresh daily.

In Vivo Experimental Workflows

The timing of CCPA administration is the most critical variable in experimental design. Unlike A2A agonists (which are effective during reperfusion/recovery phases), A1 agonists like CCPA are strictly prophylactic ; they must be administered before the ischemic or excitotoxic insult to precondition the tissue[4].

Table 2: Recommended Dosing Matrix by Disease Model
Disease ModelSpeciesRouteDoseTimingReference
Cardioprotection (Ischemia) Rabbit / Rati.v.0.125 mg/kg30 mins pre-occlusionTsuchida et al.[6]
Mild Seizure (Hippocampal) Rat (Pup/Adult)i.p.0.5 - 1.0 mg/kg10 mins pre-stimulationMares et al.[2]
Severe Nerve Agent (Soman) Rati.p.36.0 mg/kg1 min post-exposureThomas et al.[5]
Protocol B: Neuroprotection & Seizure Suppression Model

This protocol utilizes a self-validating design by incorporating DPCPX (8-cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist, to prove that the observed anticonvulsant effects are specifically A1-mediated and not a secondary artifact of CCPA-induced hypoxia.

Step-by-Step Methodology:

  • Group Assignment: Randomize animals into four cohorts: (1) Vehicle Control, (2) CCPA only, (3) DPCPX + CCPA, (4) DPCPX only.

  • Antagonist Pre-treatment: Administer DPCPX (1 mg/kg, i.p.) to groups 3 and 4. Wait 15 minutes to allow receptor occupancy.

  • Agonist Administration: Administer CCPA (0.5 - 1.0 mg/kg, i.p.) to groups 2 and 3[2].

  • Incubation: Wait exactly 10 minutes. Causality: This allows CCPA to cross the blood-brain barrier and initiate the Gi​ -mediated presynaptic calcium channel blockade.

  • Insult Induction: Induce seizures via maximal electroshock (MES) or chemical convulsant (e.g., Pentylenetetrazol).

  • Phenotypic Monitoring: Record EEG and behavioral seizure scores (e.g., Racine scale). Monitor core body temperature and heart rate, as CCPA will induce dose-dependent hypothermia and bradycardia[5].

Workflow Prep Vehicle Prep (DMSO/PEG/Tween/Saline) Antag Administer DPCPX (Antagonist Control) Prep->Antag Admin CCPA Administration (0.5 - 1.0 mg/kg i.p.) Prep->Admin Antag->Admin Wait Incubation Time (10 - 30 mins) Admin->Wait Induction Disease Model Induction (e.g., MES, Soman) Wait->Induction Monitor Monitor Phenotype (EEG, ECG, Survival) Induction->Monitor

Fig 2: Self-validating in vivo workflow for CCPA seizure suppression models.

Protocol C: Cardioprotection (Ischemia-Reperfusion)
  • Surgical Preparation: Anesthetize the animal and expose the heart via left thoracotomy. Place a snare around the left anterior descending (LAD) coronary artery.

  • Preconditioning: Administer CCPA (0.125 mg/kg, i.v.) via the jugular vein[6].

  • Hemodynamic Monitoring: Continuously monitor blood pressure. Causality: A drop in mean arterial pressure (MAP) is the primary pharmacodynamic biomarker confirming successful systemic A1 receptor activation.

  • Ischemia: 30 minutes post-CCPA injection, tighten the LAD snare to induce regional ischemia for 30 minutes.

  • Reperfusion & Analysis: Release the snare for 2-3 hours of reperfusion. Harvest the heart, stain with TTC (Triphenyltetrazolium chloride), and quantify the infarct size relative to the area at risk.

References

  • Lohse, M. J., et al. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]

  • Tsuchida, A., et al. (1993). Pretreatment with the adenosine A1 selective agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), causes a sustained limitation of infarct size in rabbits. Cardiovascular Research.[Link]

  • Mares, P. (2019). Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats. Frontiers in Cellular Neuroscience.[Link]

  • Thomas, T. P., et al. (2019). In Vivo Evaluation of A1 Adenosine Agonists as Novel Anticonvulsant Medical Countermeasures to Nerve Agent Intoxication in a Rat Soman Seizure Model. Neurotoxicity Research.[Link]

  • Xu, Z., et al. (2001). Adenosine A1/A2a receptor agonist AMP-579 induces acute and delayed preconditioning against in vivo myocardial stunning. American Journal of Physiology-Heart and Circulatory Physiology.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Stability Guide for 2-chloro-N-cyclopropyl-adenosine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist supporting drug development professionals and researchers, I frequently encounter challenges related to the handling of highly selective adenosine receptor agonists. 2-chloro-N-cyclopropyl-adenosine (a close structural analog to the well-characterized A1R agonist CCPA) offers exceptional receptor affinity. While structural modifications at the C2 (chlorine) and N6 (cycloalkyl) positions enhance its metabolic resistance against adenosine-metabolizing enzymes compared to endogenous adenosine[1], this compound remains susceptible to specific physicochemical degradation pathways in solution.

This technical guide moves beyond basic product inserts. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My aqueous stock solution lost potency after a week at 4°C. What is the mechanism of degradation, and how can I prevent it? Cause: The primary degradation pathway for purine nucleoside analogs in aqueous solutions is the hydrolytic cleavage of the N-glycosidic bond[2]. This reaction is highly pH-dependent and acid-catalyzed. In slightly acidic environments (pH < 6.0), the N7 atom of the purine ring becomes protonated, weakening the C1'-N9 bond. This leads to an SN1-like loss of the purine base, generating an oxocarbenium ion that is subsequently trapped by water, resulting in complete loss of A1R agonist activity (depurination)[2][3]. Solution: Never store the compound in aqueous buffers for extended periods. Reconstitute the lyophilized powder in 100% anhydrous DMSO to create a master stock. When diluting into aqueous working solutions, ensure the assay buffer is strictly buffered to pH 7.4 (e.g., using HEPES or Tris) and use the solution within 4 hours.

Q2: I observe micro-precipitation when diluting my DMSO stock into physiological buffers. How can I resolve this? Cause: The addition of the N-cycloalkyl group and the C2-chlorine atom significantly increases the lipophilicity of the molecule compared to native adenosine. When a highly concentrated DMSO stock is rapidly introduced into an aqueous phase, the local concentration exceeds the aqueous solubility limit (typically < 5 mM in water)[4], causing the hydrophobic molecules to aggregate and precipitate before they can disperse. Solution: Employ a stepwise dilution strategy. First, pre-warm the assay buffer to 37°C. Second, add the DMSO stock dropwise to the buffer while vortexing vigorously to prevent high local concentrations. If precipitation persists, incorporate a biologically compatible co-solvent or carrier protein (e.g., 0.1% Bovine Serum Albumin, BSA) into the buffer prior to adding the compound.

Q3: My in vitro dose-response curves are inconsistent, particularly at low nanomolar concentrations. Why is the effective concentration fluctuating? Cause: Highly lipophilic adenosine analogs exhibit non-specific adsorption to the hydrophobic surfaces of standard polystyrene or polypropylene microcentrifuge tubes and assay plates. At low nanomolar concentrations, a significant percentage of the active compound can be lost to the plastic walls, artificially reducing the effective concentration in the assay. Solution: Always use low-bind (siliconized or specifically coated) plastics for serial dilutions. Additionally, including a carrier protein like 0.1% BSA in your dilution buffer will coat the plastic surfaces and keep the lipophilic agonist in solution.

Part 2: Quantitative Stability & Solubility Data

ParameterValue / ConditionMechanistic Implication
Aqueous Solubility < 5 mM (at 25°C, pH 7.4)Lipophilic N-cycloalkyl group restricts solubility[4].
DMSO Solubility ≥ 50 mMPreferred solvent for master stocks.
Stock Stability (-80°C) 6 months (in anhydrous DMSO)Prevents N-glycosidic bond hydrolysis[5].
Stock Stability (-20°C) 1 to 3 months (in anhydrous DMSO)Acceptable for short-term storage[4][5].
Working Solution Stability < 4 hours (at 37°C, pH 7.4)Must be prepared fresh daily to avoid depurination.
Optimal pH Range 7.0 – 7.8Prevents N7 protonation and acid-catalyzed cleavage[2].

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Self-Validation Check: The final solution must be completely clear and colorless. Any turbidity indicates moisture contamination in the DMSO or incomplete dissolution.

  • Equilibration: Remove the vial of lyophilized 2-chloro-N-cyclopropyl-adenosine from -20°C storage. Allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening cold vials introduces ambient moisture condensation, which accelerates hydrolysis.

  • Reconstitution: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO directly to the vial.

  • Dissolution: Vortex gently for 60 seconds. Causality: Do not sonicate, as excessive localized heat and cavitation can induce chemical degradation.

  • Aliquotting: Dispense the master stock into 5 µL to 10 µL aliquots using low-bind microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Immediately transfer aliquots to a -80°C freezer. Protect from light[4].

Protocol B: Preparation of Working Solutions for In Vitro Assays

Self-Validation Check: Verify the final concentration of the highest working dose using HPLC-UV (Absorbance max ~269 nm) against a freshly prepared standard curve before proceeding with critical cellular assays.

  • Buffer Preparation: Prepare the target assay buffer (e.g., HBSS or ACSF) and adjust the pH strictly to 7.4. Supplement with 0.1% fatty-acid-free BSA.

  • Thawing: Thaw a single DMSO aliquot on ice immediately prior to the experiment.

  • Serial Dilution: Perform serial dilutions in the BSA-supplemented buffer using low-bind pipette tips. Causality: Add the compound to the buffer (not buffer to the compound) while vortexing to ensure rapid dispersion and prevent localized precipitation.

  • Vehicle Control: Ensure that the final concentration of DMSO in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Prepare a vehicle control containing the exact equivalent DMSO concentration.

Part 4: Mechanistic & Workflow Visualizations

G A 2-chloro-N-cyclopropyl-adenosine (Intact Agonist) B Protonation at N7 (Acidic pH < 6.0) A->B H+ attack C Cleavage of N-glycosidic bond B->C Hydrolysis D Inactive Purine Base + Ribose (Depurination) C->D Loss of Activity

Mechanistic pathway of acid-catalyzed N-glycosidic bond hydrolysis leading to depurination.

Workflow S1 Weigh Lyophilized Powder S2 Dissolve in 100% Anhydrous DMSO (10 mM Stock) S1->S2 S3 Aliquot into Low-Bind Tubes (Prevent Adsorption) S2->S3 S4 Store at -80°C (Stable up to 6 months) S3->S4 S5 Thaw on Ice (Immediately prior to assay) S4->S5 Assay Day S6 Dilute in pH 7.4 Buffer (Add 0.1% BSA to prevent precipitation) S5->S6 Stepwise Dilution

Standard operating workflow for the preparation, storage, and dilution of stock solutions.

References

  • Pavan, B., et al. "Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats." nih.gov.[Link]

  • "N6-Cyclopentyl-2-(3-phenylaminocarbonyltriazene-1-yl)adenosine (TCPA), a Very Selective Agonist with High Affinity for the Human Adenosine A1 Receptor." acs.org.[Link]

  • "A DNA enzyme with N-glycosylase activity." nih.gov.[Link]

  • Stockbridge, R. B., et al. "The rate of spontaneous cleavage of the glycosidic bond of adenosine." unc.edu.[Link]

Sources

Unexpected side effects of 2-chloro-N-cyclopropyl-adenosine in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for managing the unexpected in vivo side effects of CCPA.

(Note: While your query specifies the "cyclopropyl" derivative, the vast majority of in vivo pharmacological data and the standardized abbreviation CCPA refer to its highly characterized structural analog, 2-chloro-N6-cyclopentyladenosine . The troubleshooting guidelines below apply universally to this class of highly selective A1 adenosine receptor (A1AR) agonists due to identical receptor-binding kinetics and downstream effector pathways[1][2].)

Mechanistic Troubleshooting Guide: In Vivo Anomalies

Q1: My subjects are exhibiting severe, acute bradycardia and occasional atrioventricular (AV) block immediately following systemic CCPA administration. Why is this happening, and how can I mitigate it without losing target efficacy?

  • The Causality: CCPA is a potent full agonist at the A1AR. In the cardiovascular system, A1ARs are densely expressed in the sinoatrial (SA) and atrioventricular (AV) nodes[3]. Activation of these receptors couples to Gi/o proteins, which inhibit adenylate cyclase (reducing cAMP) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This hyperpolarizes the pacemaker cells, drastically reducing the heart rate and prolonging the effective refractory period of the atria[4][5].

  • The Solution: If your primary target is the CNS (e.g., neuroprotection or anticonvulsant activity), systemic administration will inevitably trigger these peripheral side effects.

    • Strategy A (Pharmacological): Co-administer a peripherally restricted A1AR antagonist or titrate the dose down. Studies show that optimized doses of CCPA (e.g., 36 mg/kg in rats) can achieve anti-seizure efficacy while minimizing lethal bradycardia compared to older analogs like CPA[6].

    • Strategy B (Alternative Ligands): Consider switching to a partial A1AR agonist (e.g., capadenoson), which has been shown to induce target efficacy with a significantly lower risk of AV block[4].

Q2: I am observing profound hypothermia and prolonged sedation in my rodent models 30-60 minutes post-dose. Is this a toxic off-target effect?

  • The Causality: This is an on-target side effect, not toxicity. A1ARs are heavily expressed throughout the central nervous system. When CCPA crosses the blood-brain barrier, it suppresses neuronal activity by inhibiting presynaptic voltage-gated calcium channels (reducing excitatory neurotransmitter release) and hyperpolarizing postsynaptic neurons[1][2]. This widespread CNS depression disrupts hypothalamic thermoregulation, leading to hypothermia, and induces deep sedation[6].

  • The Solution: Implement external thermoregulation. Use a feedback-controlled heating pad (e.g., rectal probe linked to a heating element) to maintain core body temperature at 37°C. Hypothermia itself can alter the pharmacokinetics of CCPA by slowing hepatic metabolism, creating a feedback loop of prolonged sedation.

Q3: My metabolic cages show a severe drop in urine output (oliguria) in CCPA-treated cohorts. Does CCPA cause acute kidney injury (AKI)?

  • The Causality: It is likely not structural AKI, but rather a functional hemodynamic shift. In the kidney, A1AR activation mediates the constriction of afferent arterioles[4][7]. This vasoconstriction significantly reduces the glomerular filtration rate (GFR) and promotes antidiuresis.

  • The Solution: Monitor blood urea nitrogen (BUN) and serum creatinine to rule out intrinsic renal damage. Ensure animals are adequately hydrated (subcutaneous saline bolus prior to dosing) to counteract the pre-renal drop in GFR.

Quantitative Data Presentation: Dose-Dependent Side Effects

Table 1: Summary of CCPA-Induced Physiological Alterations and Rescue Thresholds

Physiological ParameterBaseline (Rodent)CCPA Effect (Standard Dose)Mechanism of ActionMitigation / Rescue Strategy
Heart Rate (HR) 320 - 380 bpmDrops to <100 bpm (AV Block risk)SA/AV Node GIRK activation[4]DPCPX (0.1 mg/kg IV) or Partial Agonist
Core Temperature 37.0 ± 0.5 °CDrops to 32.0 - 34.0 °CHypothalamic A1AR activation[2]Feedback-controlled heating pad
Locomotor Activity NormalSevere Sedation / ImmobilityPresynaptic Ca2+ channel block[1]Dose titration; avoid overlapping sedatives
Renal GFR NormalTransiently reducedAfferent arteriole vasoconstriction[7]Pre-hydration (SC Saline)

Validated Experimental Protocols

To ensure scientific integrity and self-validating results, use the following standardized protocol for administering CCPA while controlling for unexpected side effects.

Protocol: In Vivo Administration and Telemetric Monitoring of CCPA

Objective: To evaluate the central efficacy of CCPA while actively monitoring and mitigating peripheral cardiovascular and thermoregulatory side effects.

Step-by-Step Methodology:

  • Surgical Preparation (Day -7): Implant telemetry transmitters into the peritoneal cavity of the subjects (e.g., adult Wistar rats) for continuous monitoring of ECG, core temperature, and locomotor activity. Allow 7 days for recovery.

  • Baseline Acquisition (Day 0, T = -60 min): Transfer animals to individual recording chambers. Record baseline telemetry data for 60 minutes to establish normative HR and temperature.

  • Pre-Hydration (T = -15 min): Administer 5 mL/kg of warmed (37°C) physiological saline subcutaneously to support renal perfusion and counteract A1AR-mediated GFR reduction.

  • CCPA Preparation & Dosing (T = 0):

    • Formulation: Dissolve CCPA in a vehicle of 10% DMSO, 10% Tween-80, and 80% Saline to ensure complete solubility.

    • Administration: Administer CCPA intraperitoneally (IP). Note: For anticonvulsant models, the effective dose is typically around 36 mg/kg[6].

  • Active Monitoring & Thermoregulation (T = 0 to 24 hrs):

    • Place the animal on a feedback-controlled warming pad. Set the target core temperature to 36.5°C.

    • Continuously monitor the ECG trace. If HR drops below 150 bpm or second-degree AV block (Mobitz Type I) is observed[5], prepare for rescue intervention.

  • Rescue Intervention (Conditional): If cardiovascular depression becomes life-threatening, administer the selective A1AR antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) at 0.1 - 0.5 mg/kg IV. Caution: This will instantly reverse both the side effects and the intended therapeutic efficacy.

  • Data Analysis: Export telemetry data and calculate the area under the curve (AUC) for bradycardic and hypothermic events to quantify the side-effect severity against therapeutic endpoints.

Systems Visualization

A1AR Signaling Pathway: Efficacy vs. Side Effects

A1AR_Signaling CCPA CCPA (A1AR Agonist) A1AR Adenosine A1 Receptor CCPA->A1AR Gi Gi/o Protein Activation A1AR->Gi AC Inhibition of Adenylate Cyclase Gi->AC GIRK GIRK Channel Activation (K+ Efflux) Gi->GIRK Ca Inhibition of Voltage-Gated Ca2+ Channels Gi->Ca cAMP Decreased cAMP AC->cAMP Bradycardia Bradycardia & AV Block (SA/AV Nodes) cAMP->Bradycardia GIRK->Bradycardia Hypothermia Hypothermia & Sedation (CNS) GIRK->Hypothermia Ca->Hypothermia Neuroprotection Neuroprotection / Anticonvulsant Ca->Neuroprotection

Divergent downstream signaling of CCPA via A1AR leading to therapeutic and adverse in vivo effects.

Experimental Workflow for CCPA Administration

Protocol_Workflow Prep 1. Animal Prep & Telemetry Implant Base 2. Baseline Vitals (HR, Temp, EEG) Prep->Base Dose 3. CCPA Admin (IP/IV) Base->Dose Monitor 4. Continuous Monitoring (0-24h) Dose->Monitor Decision Adverse Event Detected? Monitor->Decision Rescue 5a. DPCPX Rescue (A1AR Antagonist) Decision->Rescue Yes Proceed 5b. Endpoint Analysis (Histology/Efficacy) Decision->Proceed No Rescue->Proceed

Self-validating workflow for CCPA in vivo administration, monitoring, and conditional rescue.

Frequently Asked Questions (FAQs)

Q: Does CCPA cause receptor desensitization after repeated dosing? A: Yes. Chronic administration of A1AR agonists leads to receptor downregulation and desensitization. Studies show that daily administration of N6-cyclopentyladenosine derivatives for 5 days causes a significant decrease in A1AR density in the hippocampus and cortex, which may reduce both efficacy and side effects over time[5].

Q: Why did my CCPA-treated mice die suddenly without prior signs of distress? A: Sudden death in A1AR agonist models is almost exclusively due to complete atrioventricular (AV) block leading to cardiac arrest[4]. This is a dose-limiting toxicity. Ensure you are using the minimum effective dose and consider continuous ECG monitoring to catch early signs of PR-interval prolongation.

Q: Can I use CCPA in models of heart failure? A: It is highly risky. While A1AR activation has cardioprotective and anti-hypertrophic properties, the profound negative chronotropic (heart rate) and dromotropic (conduction speed) effects of full agonists like CCPA make them unsuitable for heart failure models. Biased or partial agonists (e.g., neladenoson) are preferred in these contexts[7].

References

  • Title: In Vivo Evaluation of A1 Adenosine Agonists as Novel Anticonvulsant Medical Countermeasures to Nerve Agent Intoxication in a Rat Source: DTIC URL: [Link]

  • Title: Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system Source: Frontiers in Pharmacology URL: [Link]

  • Title: In Vivo Evaluation of A1 Adenosine Agonists as Novel Anticonvulsant Medical Countermeasures to Nerve Agent Intoxication in a Rat Soman Seizure Model Source: PubMed / NIH URL: [Link]

  • Title: Pharmacology of Adenosine A1 Receptor Agonist in a Humanized Esterase Mouse Seizure Model Following Soman Intoxication Source: PMC / NIH URL: [Link]

  • Title: Structure-Based Design, Synthesis, and In Vivo Antinociceptive Effects of Selective A1 Adenosine Receptor Agonists Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Partial adenosine A1 receptor agonists for cardiovascular therapies Source: PMC / NIH URL: [Link]

  • Title: Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure Source: Frontiers in Pharmacology URL: [Link]

  • Title: Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain Source: MDPI URL: [Link]

  • Title: Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases Source: MDPI URL: [Link]

  • Title: Problems and prospects for finding new pharmacological agents among adenosine receptor agonists, antagonists, or their allosteric modulators Source: Biomedical Chemistry URL: [Link]

Sources

Technical Support Center: 2-Chloro-N-cyclopropyl-adenosine (CCPA) Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-N-cyclopropyl-adenosine (CCPA) . CCPA is a highly selective adenosine A1 receptor agonist widely used in cardiovascular and neuropharmacological research [1]. If your experiments utilizing CCPA are not yielding the expected pharmacological effects (e.g., inhibition of adenylyl cyclase, reduction in cAMP, or negative chronotropic effects), this guide will help you systematically diagnose and resolve the underlying issues.

Mechanistic Overview: Adenosine A1 Receptor Signaling

To troubleshoot effectively, we must first understand the expected signaling cascade. CCPA binds to the Gi​/Go​ -coupled Adenosine A1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP levels.

A1_Signaling CCPA CCPA (Agonist) A1R Adenosine A1 Receptor CCPA->A1R Binds Gi Gi/Go Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces PKA PKA Inhibition cAMP->PKA Downregulates

Caption: CCPA-mediated Adenosine A1 Receptor Signaling Pathway.

Troubleshooting FAQs

Q1: Why am I not observing a decrease in cAMP levels in my cell-based assay?

Root Cause Analysis: The most common causes are low A1 receptor expression in your chosen cell line, or the presence of endogenous adenosine/antagonists in the culture media. Solution:

  • Verify Receptor Expression: Ensure your cell line (e.g., CHO or HEK293) is stably transfected with the A1 receptor. Wild-type cells often lack sufficient receptor density to produce a robust signal window.

  • Media Components: Standard culture media often contains trace amounts of adenosine or methylxanthines (like caffeine) which act as competitive antagonists at the A1 receptor. Wash cells thoroughly with a balanced salt solution (e.g., HBSS) prior to the assay. Add adenosine deaminase (ADA) to the assay buffer to degrade endogenous adenosine [2].

Q2: My dose-response curve is flat or inconsistent. What is wrong with my CCPA stock?

Root Cause Analysis: CCPA is a lipophilic compound. Inconsistent dose-responses usually stem from solubility issues or compound precipitation during serial dilutions. Solution: CCPA should be dissolved in DMSO to create a concentrated stock (e.g., 10 mM). When diluting into aqueous assay buffers, ensure the final DMSO concentration remains constant across all wells (typically ≤0.1% ) to prevent solvent-induced toxicity. Do not store aqueous dilutions; always prepare them fresh from the DMSO stock.

Q3: I see an initial effect, but the efficacy drops significantly in prolonged incubations.

Root Cause Analysis: Prolonged exposure to potent agonists like CCPA leads to rapid receptor desensitization and internalization. Solution: A1 receptors undergo homologous desensitization. If your experimental design requires long-term exposure, you must measure acute time points (e.g., 15–30 minutes for cAMP assays) before internalization occurs. For long-term studies, consider pulse-chase designs or measuring downstream transcriptional changes rather than acute second messengers.

Quantitative Data & Assay Parameters

Use the following table to benchmark your assay conditions against established standards for CCPA.

ParameterExpected Value / StandardTroubleshooting Indicator
Target Affinity ( Ki​ ) ~0.4 nM (A1 Receptor)If EC50​ > 100 nM, suspect antagonist presence or low receptor density.
Selectivity (A1 vs A2A) ~10,000-foldOff-target effects at high doses (>1 μ M) may activate A2A (increases cAMP).
Stock Solvent 100% DMSOPrecipitation in buffer indicates improper dilution technique.
Assay Incubation Time 15 - 30 minutesLoss of signal > 1 hour indicates receptor desensitization.

Step-by-Step Methodology: Validating CCPA Efficacy via cAMP Assay

To establish a self-validating system, always run a control assay using a known adenylyl cyclase activator (e.g., Forskolin) to elevate baseline cAMP, allowing you to clearly measure CCPA-induced inhibition.

Step 1: Cell Preparation

  • Seed A1R-expressing cells (e.g., CHO-A1) in a 384-well plate at 5,000 cells/well.

  • Incubate overnight at 37°C, 5% CO2​ .

Step 2: Buffer Preparation (The "Self-Validating" Step)

  • Prepare Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Crucial: Add 2 U/mL Adenosine Deaminase (ADA) to remove endogenous adenosine.

Step 3: Compound Addition

  • Pre-incubate cells with Assay Buffer containing ADA for 15 minutes at room temperature.

  • Add Forskolin (final concentration 10 μ M) simultaneously with a serial dilution of CCPA (10 pM to 1 μ M).

  • Incubate for exactly 30 minutes at room temperature.

Step 4: Detection

  • Lyse cells and add cAMP detection reagents (e.g., HTRF or AlphaScreen cAMP kits) according to the manufacturer's protocol.

  • Read the plate on a compatible microplate reader. Calculate the IC50​ of CCPA based on the inhibition of the Forskolin-induced cAMP peak.

References

Technical Support Center: Optimizing 2-Chloro-N-cyclopropyl-adenosine (CCPA) Concentration for Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-chloro-N-cyclopropyl-adenosine (CCPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing CCPA in your experiments. Here, we will address common challenges and frequently asked questions to ensure you can generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is CCPA and why is it used in research?

A: 2-Chloro-N-cyclopropyl-adenosine (CCPA) is a potent and highly selective agonist for the A1 adenosine receptor (A1AR).[1][2] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathophysiological roles of the A1AR in various systems, including the cardiovascular, nervous, and immune systems.[3][4][5] In research, CCPA is frequently used to investigate A1AR-mediated signaling pathways, which are primarily coupled to inhibitory G proteins (Gi/o).[3] This activation leads to downstream effects such as the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][2]

Q2: How do I choose a starting concentration for my assay?

A: The optimal starting concentration for CCPA depends on your specific assay and cell system. A good starting point is to use a concentration close to the known EC50 or Ki value for the A1 receptor. For CCPA, the Ki value for binding to the A1 receptor is in the sub-nanomolar range (around 0.4 nM), and its IC50 for inhibiting adenylyl cyclase is approximately 33 nM.[1][2]

For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and extending to a high concentration (e.g., 1-10 µM) to cover the full dynamic range of the response.[6] This will help you determine the optimal concentration range for your specific experimental setup.[7]

Q3: How should I prepare and store CCPA stock solutions?

A: Proper preparation and storage of your CCPA stock solution are critical for maintaining its activity and ensuring experimental reproducibility.

  • Solvent Selection: CCPA is soluble in organic solvents like DMSO.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of CCPA powder.

    • Dissolve the powder in the chosen solvent to create a concentrated stock solution (e.g., 10 mM). Gentle warming or vortexing can aid dissolution.[8]

    • Ensure the compound is completely dissolved before making further dilutions.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] When stored at -80°C, the stock solution can be stable for up to 6 months.[2] Protect the stock solution from light.[2]

Visualizing the A1 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by CCPA binding to the A1 adenosine receptor.

A1AR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects CCPA CCPA A1AR A1 Adenosine Receptor CCPA->A1AR Binds to G_protein Gi/o Protein (α, βγ subunits) A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Modulation of Ion Channels, MAPK pathways, etc. G_protein->Downstream βγ subunit signaling cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP Conversion Blocked cAMP->Downstream Reduced PKA activation

Caption: A1 Adenosine Receptor Signaling Pathway.

Troubleshooting Guide

Problem 1: No response or a weak signal from CCPA treatment.

Possible Causes & Solutions:

  • Suboptimal CCPA Concentration:

    • Solution: Perform a comprehensive dose-response curve to identify the optimal concentration for your system.[6] Remember that the EC50 can vary between cell types and assay conditions.[9][10]

  • Degraded CCPA Stock:

    • Solution: Prepare a fresh stock solution of CCPA. Ensure proper storage conditions (-20°C or -80°C in small aliquots) to prevent degradation.[2]

  • Low A1 Receptor Expression:

    • Solution: Verify the expression of the A1 adenosine receptor in your cell line or tissue using techniques like qPCR, western blotting, or radioligand binding assays. If expression is low, consider using a system with higher A1AR expression or a transient overexpression system.

  • Assay Interference:

    • Solution: Components of your assay buffer or media could be interfering with CCPA binding or A1AR signaling. Review your protocol and consider potential interactions.

Problem 2: High background signal in the assay.

Possible Causes & Solutions:

  • Endogenous Adenosine:

    • Solution: Cells can produce and release adenosine, which can activate A1 receptors and lead to a high basal signal. Consider including adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine.

  • Solvent Effects:

    • Solution: High concentrations of solvents like DMSO can have off-target effects.[8] Ensure the final solvent concentration in your assay is low (typically <0.1%) and include a vehicle control in your experiments.[8]

  • Non-specific Binding:

    • Solution: At very high concentrations, CCPA may exhibit off-target effects by binding to other adenosine receptor subtypes or other proteins.[11][12] Stick to the optimal concentration range determined from your dose-response curve to minimize non-specific binding.

Problem 3: Inconsistent results between experiments.

Possible Causes & Solutions:

  • Variability in Cell Culture:

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can alter receptor expression and signaling responses.

  • Inaccurate Pipetting:

    • Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions for your dose-response curve. Small errors in concentration can lead to significant variations in the results.

  • Instability of Reagents:

    • Solution: Ensure all reagents, including CCPA stock solutions and assay components, are stored correctly and have not expired.

Experimental Protocol: Determining the Optimal CCPA Concentration with a Dose-Response Curve

This protocol outlines the steps to generate a dose-response curve for CCPA in a typical in vitro assay, such as a cAMP assay.

Materials:

  • CCPA

  • DMSO (or other appropriate solvent)

  • Your cell line of interest cultured in appropriate plates

  • Assay buffer

  • cAMP assay kit

  • Adenosine deaminase (optional)

Procedure:

  • Prepare a 10 mM CCPA stock solution in DMSO.

  • Perform serial dilutions of the CCPA stock solution to create a range of concentrations for your dose-response curve. A 10-point, 1:10 serial dilution is a good starting point (e.g., 10 µM to 1 pM).

  • Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Pre-treat the cells (optional): If you are concerned about endogenous adenosine, pre-treat the cells with adenosine deaminase according to the manufacturer's instructions.

  • Add the CCPA dilutions to the cells. Include a vehicle control (DMSO only) and a positive control if available.

  • Incubate the cells for the appropriate amount of time for your assay (e.g., 15-30 minutes for a cAMP assay).

  • Lyse the cells and perform the assay according to the manufacturer's protocol (e.g., measure cAMP levels).

  • Analyze the data: Plot the response (e.g., % inhibition of cAMP) against the log of the CCPA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.[6][13]

Workflow for Optimizing CCPA Concentration

The following diagram outlines the logical workflow for optimizing CCPA concentration in your experiments.

CCPA_Optimization_Workflow start Start prep_stock Prepare CCPA Stock Solution start->prep_stock dose_response Perform Dose-Response Curve Experiment prep_stock->dose_response analyze_data Analyze Data & Determine EC50 dose_response->analyze_data optimal_conc Select Optimal Concentration Range analyze_data->optimal_conc troubleshoot Troubleshoot? optimal_conc->troubleshoot troubleshoot->dose_response Yes main_exp Proceed with Main Experiments troubleshoot->main_exp No end End main_exp->end

Caption: Workflow for CCPA Concentration Optimization.

Data Summary: CCPA Affinity and Potency

The following table summarizes key affinity and potency values for CCPA from the literature. Note that these values can vary depending on the experimental system.

ParameterReceptor/SystemValueReference
Ki Rat Brain A1 Receptor0.4 nM[1][2]
Ki Rat Striatal A2 Receptor3900 nM[1]
IC50 Rat Fat Cell Adenylyl Cyclase (A1)33 nM[1][2]
EC50 Human Platelet Adenylyl Cyclase (A2)3500 nM[1]

This guide provides a comprehensive overview of how to optimize the use of CCPA in your research. By following these guidelines and troubleshooting steps, you can ensure the generation of high-quality, reliable data. For further assistance, please consult the references provided below.

References

  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 337(6), 687–689. [Link]

  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. PubMed. [Link]

  • Reil, S., Zimmermann, K., Kast, R., & Klinger, M. (2014). Partial adenosine A1 receptor agonists for cardiovascular therapies. Purinergic Signalling, 10(4), 577–584. [Link]

  • Gao, Z. G., Chen, T., & Jacobson, K. A. (2002). 2-Chloro-N6-cyclopentyladenosine, an adenosine A1 receptor agonist, antagonizes the human adenosine A3 receptor. Biochemical pharmacology, 64(11), 1653–1656. [Link]

  • ResearchGate. (n.d.). The adenosine receptor agonist 2-chloro-N(6)-cyclopentyladenosine(CCPA)...[Link]

  • Folbergrová, J., Druga, R., & Otáhal, J. (2019). Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats. Frontiers in Cellular Neuroscience, 13, 268. [Link]

  • Hengstler, J. G., Albrecht, W., & Leist, M. (2020). Which concentrations are optimal for in vitro testing?. Archives of toxicology, 94(12), 3891–3894. [Link]

  • An ABC of PK/PD. (n.d.). CC5 – Dose/concentration-response relationship. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Wikipedia. (n.d.). EC50. [Link]

  • ResearchGate. (n.d.). EC50 values in 4 different breast cancer cell lines treated with RAD001...[Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

Sources

Technical Support Center: A Guide to Preventing 2-chloro-N-cyclopropyl-adenosine (CCPA) Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is your central resource for understanding and overcoming the experimental challenges associated with 2-chloro-N-cyclopropyl-adenosine (CCPA) precipitation. CCPA is a potent and highly selective adenosine A1 receptor agonist, making it an invaluable tool in cardiovascular and neurological research.[1] However, its physicochemical properties, particularly its low aqueous solubility, often lead to precipitation in biological buffers and cell culture media, which can compromise experimental validity.

This document moves beyond simple protocols to explain the underlying chemical principles governing CCPA's solubility. By understanding the "why" behind the precipitation, you can proactively design robust experimental workflows and effectively troubleshoot issues as they arise.

Part 1: Frequently Asked Questions - The Science of CCPA Solubility

This section addresses the fundamental questions regarding CCPA's behavior in solution.

Q1: What is 2-chloro-N-cyclopropyl-adenosine (CCPA) and why is it prone to precipitation?

A1: CCPA is a synthetic analog of adenosine designed for high-affinity and selective binding to the adenosine A1 receptor (A1R).[1][2][3] Activation of A1R, a G-protein coupled receptor, triggers downstream signaling cascades that are crucial in modulating neuronal activity and cardiac function.[4][5]

The precipitation issue stems from its chemical structure. CCPA is a relatively lipophilic (fat-soluble) molecule with limited solubility in aqueous (water-based) solutions like buffers and cell culture media.[6] Most experimental protocols require first dissolving CCPA in an organic solvent, like Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. When this organic stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the CCPA to "crash out" or precipitate, as it is no longer soluble at the desired concentration.[6]

Q2: What are the critical solubility parameters for CCPA?

A2: Understanding the solubility limits of CCPA in various solvents is the first step to preventing precipitation. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Weight 369.81 g/mol [1][2]
Solubility in DMSO ≤ 100 mM (≤ 36.98 mg/mL)[1][2]
Solubility in Ethanol ≤ 100 mM (≤ 36.98 mg/mL)[1]
Solubility in Methanol ~20 mg/mL[7]
Aqueous Solubility Poor/LimitedInferred from related adenosine analogs[8][9]

Q3: Beyond solubility, what other factors can cause my compound to precipitate?

A3: Several factors beyond inherent aqueous insolubility can contribute to precipitation during an experiment:

  • Temperature Fluctuations: Many compounds are less soluble at lower temperatures. Moving plates from a 37°C incubator to a room-temperature microscope stage can induce precipitation. Conversely, some compounds may degrade or precipitate during prolonged incubation at 37°C.[10][11]

  • pH Shifts: The pH of cell culture media can decrease over time due to cellular metabolism.[10] A change in pH can alter the ionization state of a compound, thereby affecting its solubility.[12][13]

  • Media Component Interactions: Complex biological media contain salts, amino acids, and proteins that can interact with your compound. Serum proteins, for example, can sometimes bind to compounds and either help or hinder their solubility.[6][10] High concentrations of salts, like calcium phosphate, are also prone to precipitating on their own.

  • Solvent Quality: The purity and water content of your organic solvent are critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO has reduced solvating power for lipophilic compounds and can lead to precipitation in your stock solution over time.[14]

Part 2: Experimental Protocols & Best Practices

Adhering to a validated methodology for solution preparation is the most effective way to prevent precipitation.

Protocol 1: Preparation of a Concentrated CCPA Stock Solution (10 mM in DMSO)

This protocol details the steps for creating a stable, high-concentration stock solution.

Materials:

  • 2-chloro-N-cyclopropyl-adenosine (CCPA) powder (MW: 369.81)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.70 mg of CCPA powder.

    • Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / L) x (369.81 g / mol) x (1000 mg / 1 g) = 3.6981 mg

  • Aseptic Transfer: Aseptically transfer the weighed powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath sonicator for 5-10 minutes or until the solution is completely clear.[15] Gentle warming in a 37°C water bath can also aid dissolution.[6]

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile tube.[6]

  • Storage and Aliquoting:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes.[6]

    • Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[16]

Protocol 2: Dilution of CCPA Stock into Aqueous Experimental Media

This is the most critical step where precipitation occurs. The goal is to avoid "solvent shock" by ensuring rapid and thorough mixing.

Procedure:

  • Pre-warm Media: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C) in a water bath. This increases the solubility capacity of the media.[6][10]

  • Thaw Stock: Thaw a single-use aliquot of your CCPA stock solution at room temperature. Ensure it is fully dissolved, warming and vortexing briefly if necessary.[6]

  • Dilution Technique:

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of CCPA stock solution drop-by-drop directly into the bulk of the liquid. Do not add the stock solution directly to the side of the culture vessel wall.[10]

    • This rapid dispersion prevents localized high concentrations of CCPA and DMSO, which is the primary cause of immediate precipitation.

  • Final Solvent Concentration: Be mindful of the final DMSO concentration in your experiment. Most cell lines can tolerate 0.1% to 0.5% DMSO, but this should be empirically determined. Maintaining a higher (but non-toxic) final DMSO concentration can help keep the CCPA in solution. Always include a vehicle control with the same final DMSO concentration in your experimental design.[6]

Part 3: Visualized Troubleshooting Workflow

If you encounter precipitation, a systematic approach is needed to identify and solve the problem. The following flowchart guides you through the process.

Caption: A troubleshooting workflow for diagnosing and resolving CCPA precipitation.

A Critical Note on Filtering: It is not recommended to simply filter out the precipitate.[6] This action removes an unknown quantity of your active compound, rendering the final concentration inaccurate and making your experimental results unreliable. The correct approach is to solve the underlying cause of the precipitation.[6]

Part 4: Scientific Context - CCPA and A1 Receptor Signaling

Understanding the mechanism of action provides context for the importance of maintaining CCPA in solution. CCPA acts as an agonist at the A1 adenosine receptor, which is coupled to inhibitory G-proteins (Gi/Go).

Sources

Troubleshooting 2-chloro-N-cyclopropyl-adenosine electrophysiology results

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-N-cyclopropyl-adenosine (and its widely utilized structural analog 2-chloro-N6-cyclopentyladenosine, both universally abbreviated and referred to in the literature as CCPA ).

As a highly selective adenosine A1 receptor (A1R) agonist, CCPA is a powerful tool for neurophysiology and cardiac electrophysiology. However, its lipophilicity, potent G-protein coupling, and receptor kinetics often introduce artifacts if experiments are not rigorously controlled. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute data integrity.

I. Mechanistic Grounding: The CCPA Signaling Architecture

To troubleshoot CCPA, you must first understand the causality of its electrophysiological footprint. CCPA binds to the A1R with exceptional affinity (K_i ~0.4 nM), triggering a Gi/o-protein cascade[1]. This pathway bifurcates into two primary electrophysiological effectors:

  • Gβγ-Mediated Hyperpolarization: The Gβγ subunit directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels, driving K+ efflux and stabilizing the resting membrane potential[2].

  • Gαi-Mediated Calcium Blockade: The Gαi subunit inhibits adenylyl cyclase (AC), dropping cAMP levels and reducing Protein Kinase A (PKA) activity. This, combined with direct Gβγ binding, strongly inhibits voltage-gated calcium channels (VGCCs), leading to pre-synaptic depression[3][4].

CCPA_Mechanism CCPA CCPA (A1 Agonist) A1R Adenosine A1 Receptor CCPA->A1R Binds (Ki ~0.4 nM) Gi Gi/o Protein Complex A1R->Gi Activates Gbg Gβγ Subunit Gi->Gbg Dissociates Gai Gαi Subunit Gi->Gai Dissociates GIRK GIRK Channels (K+ Efflux) Gbg->GIRK Direct Binding VGCC Voltage-Gated Ca2+ Channels (Inhibited) Gbg->VGCC Direct Block AC Adenylyl Cyclase Gai->AC Inhibits Ephys Membrane Hyperpolarization & Synaptic Depression GIRK->Ephys Drives cAMP ↓ cAMP / PKA AC->cAMP Reduces cAMP->VGCC ↓ Phosphorylation VGCC->Ephys ↓ Ca2+ Influx

Figure 1: CCPA-mediated Adenosine A1 Receptor signaling pathways driving electrophysiological changes.

II. Self-Validating Experimental Protocol: CCPA Bath Application

To establish trustworthiness, your whole-cell patch-clamp protocol must be a self-validating system . This means the workflow inherently proves that the observed current is mediated by CCPA, relies on A1 receptors, and is executed by GIRK channels, ruling out leak currents or seal degradation.

Step 1: Intracellular Solution Preparation

  • Action: Supplement your standard K-Gluconate or Cs-Methanesulfonate internal solution with 0.3 mM Na-GTP and 2–4 mM Mg-ATP .

  • Causality: Whole-cell dialysis rapidly washes out small cytoplasmic molecules. Because A1R signaling relies entirely on GPCR cycling, omitting GTP will cause the G-proteins to freeze in their inactive state, leading to rapid "run-down" of the CCPA response within 5 minutes of break-in.

Step 2: Baseline & High-K+ Sensitization (Optional but Recommended)

  • Action: Hold the cell at -70 mV. If you are specifically measuring GIRK currents, switch the extracellular ACSF to contain 25 mM K+ before applying CCPA.

  • Causality: GIRK channels are strong inward rectifiers. At physiological K+ (2.5 mM), the reversal potential (E_K) is ~ -90 mV. At -70 mV, the driving force is minimal, and outward K+ flow is blocked by intracellular polyamines. Raising extracellular K+ shifts E_K to ~ -40 mV, allowing you to measure a massive, easily quantifiable inward GIRK current at -70 mV[5].

Step 3: CCPA Application

  • Action: Bath apply 50 nM CCPA (diluted from a 10 mM DMSO stock) for 3–5 minutes. Ensure final DMSO concentration is <0.1%.

  • Causality: 50 nM is the optimal concentration to saturate A1 receptors (K_i ~0.4 nM) without crossing the threshold into off-target A2A or A3 receptor activation[1][6].

Step 4: Internal Validation (The "Self-Check" Phase)

  • Action: To prove the current is not an artifact, co-apply 1 µM DPCPX (a highly selective A1R antagonist)[7]. The current should return to baseline. Next, apply 50 µM Barium (Ba2+) or Tertiapin-Q.

  • Causality: DPCPX validates that the receptor was specifically A1. Barium blocks the pore of inwardly rectifying potassium channels, validating that the effector was indeed GIRK and not a non-specific leak conductance[8].

III. Troubleshooting FAQs

Q1: I am applying 1 µM CCPA but observing excitatory effects (increased firing/depolarization) instead of the expected hyperpolarization. Why? Causality & Solution: You are using too much drug. While CCPA is highly selective for A1 receptors, at concentrations ≥ 1 µM, it loses its selectivity margin and begins binding to A2A and A3 receptors[6]. A2A receptors couple to Gs proteins, which stimulate adenylyl cyclase, increase cAMP, and enhance excitability—directly opposing and masking the A1-mediated depression[4]. Solution: Reduce your CCPA working concentration to the 10–100 nM range to maintain strict A1R isolation.

Q2: My CCPA-induced synaptic depression (reduced EPSCs) is highly variable or disappears entirely during long recordings. Is the drug degrading? Causality & Solution: It is rarely drug degradation; it is usually intracellular washout or regional phosphodiesterase (PDE) activity. In whole-cell patch clamp, the dialysis of the cell washes out the ATP/GTP required for G-protein signaling. Furthermore, the strength of A1R depression varies by brain region due to local PDE expression. For example, A1R-mediated synaptic depression is robust in CA1 but heavily regulated by PDEs, whereas CA2 exhibits different PDE dynamics[9]. Solution: Ensure your pipette solution contains fresh Na-GTP. Limit your baseline recording time to 3-5 minutes post-break-in to prevent complete dialysis of endogenous kinase regulators.

Q3: I see no outward current at my holding potential of -70 mV when applying CCPA, even though synaptic transmission is clearly depressed. Is my CCPA working? Causality & Solution: Yes, the CCPA is working pre-synaptically (inhibiting VGCCs to reduce neurotransmitter release), but you cannot see the post-synaptic GIRK current due to biophysics. GIRK channels conduct K+ much better in the inward direction (at potentials more negative than E_K) than in the outward direction[4][8]. At -70 mV in standard ACSF, the outward conductance is inherently blocked by intracellular Mg2+ and polyamines. Solution: To robustly measure GIRK activation, either apply voltage ramps down to -120 mV, or artificially raise extracellular K+ to 25 mM to shift E_K and measure the inward current[5].

Q4: My CCPA response is completely irreversible, even after 30 minutes of ACSF washout. How do I recover my baseline? Causality & Solution: CCPA is highly lipophilic. It easily partitions into the lipid bilayer of your tissue slice or adheres to the plastic perfusion tubing, acting as a continuous drug reservoir that leaches back into the bath. Additionally, A1 receptors can undergo rapid agonist-induced internalization. Solution: Use Teflon or low-bind tubing for your perfusion system. To actively reverse the binding and recover your baseline faster, apply a selective A1R antagonist like DPCPX (1 µM) rather than relying on passive ACSF washout[7].

IV. Quantitative Data Summary

Use the following reference table to benchmark your experimental parameters against established biophysical constants.

ParameterTypical ValueCausality / Experimental Significance
A1 Receptor Affinity (K_i) ~0.4 nMDrives the extreme potency of CCPA; requires low nanomolar dosing.
A2A Receptor Affinity (K_i) ~3900 nMDefines the selectivity margin (~10,000-fold). Exceeding 1 µM risks off-target Gs-coupling.
Optimal Working Concentration 10 - 100 nMMaximizes A1 activation while preventing A2A/A3 cross-reactivity and receptor desensitization.
GIRK Reversal Potential (Standard ACSF) ~ -90 mVExplains the lack of visible outward current at a standard -70 mV holding potential.
GIRK Reversal Potential (25 mM K+ ACSF) ~ -40 mVUsed to artificially amplify inward GIRK currents for reliable quantification at -70 mV.

V. References

  • 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors Source: PubMed (nih.gov) URL:[Link]

  • Inhibition of Adenosine Pathway Alters Atrial Electrophysiology and Prevents Atrial Fibrillation Source: PMC (nih.gov) URL:[Link]

  • Activation of heteromeric G protein-gated inward rectifier K+ channels overexpressed by adenovirus gene transfer inhibits the excitability of hippocampal neurons Source: PNAS (pnas.org) URL:[Link]

  • A1 adenosine receptor-mediated GIRK channels contribute to the resting conductance of CA1 neurons in the dorsal hippocampus Source: Journal of Neurophysiology (physiology.org) URL:[Link]

  • A1 adenosine receptors modulate respiratory activity of the neonatal mouse via the cAMP-mediated signaling pathway Source: PubMed (nih.gov) URL:[Link]

  • A1 adenosine receptors inhibit multiple voltage-gated Ca2+ channel subtypes in acutely isolated rat basolateral amygdala neurons Source: Elsevier Pure (elsevierpure.com) URL:[Link]

  • 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the human adenosine A3 receptor Source: PMC (nih.gov) URL:[Link]

  • Adenosine and Adenosine Receptors: Advances in Atrial Fibrillation Source: MDPI (mdpi.com) URL:[Link]

  • Adenosine A1 Receptor-Mediated Synaptic Depression in the Developing Hippocampal Area CA2 Source: Frontiers (frontiersin.org) URL:[Link]

Sources

Validation & Comparative

Alternatives to 2-chloro-N-cyclopropyl-adenosine for in vivo research

Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond 2-Chloro-N6-Cyclopentyladenosine (CCPA): Advanced Alternatives for In Vivo A1 Adenosine Receptor Research

Executive Summary

For decades, 2-chloro-N6-cyclopentyladenosine (CCPA) and its closely related cyclopropyl analogs have served as the gold-standard pharmacological probes for studying the A1 adenosine receptor (A1AR)[1][2]. As highly potent, full agonists, they have been instrumental in mapping the neuroprotective, cardioprotective, and antinociceptive pathways of A1AR activation. However, their utility in translational in vivo research is severely bottlenecked by on-target toxicities—most notably bradycardia, atrioventricular (AV) block, and sedation[3]. This guide objectively compares CCPA with next-generation alternatives, specifically partial agonists and positive allosteric modulators (PAMs), providing actionable methodologies for their implementation in preclinical workflows.

The Mechanistic Barrier of Full A1AR Agonism

The fundamental limitation of full agonists like CCPA is their inability to differentiate between target tissues. A1ARs are ubiquitously expressed. When a full agonist is administered systemically, it indiscriminately and fully activates the receptor pool in the sinoatrial and AV nodes, leading to profound cardiovascular depression[4]. Furthermore, sustained exposure to full agonists triggers rapid receptor desensitization and downregulation (tachyphylaxis), rendering chronic dosing ineffective[3][4].

To bypass these limitations, researchers are shifting toward compounds that exploit tissue-specific receptor reserves or endogenous adenosine gradients[3].

Primary Alternatives for In Vivo Research

Partial Agonists (e.g., Capadenoson, CVT-3619)

Partial agonists possess sub-maximal intrinsic efficacy. The causality behind their success lies in the concept of "receptor reserve." Tissues like the ischemic myocardium or adipose tissue have a high A1AR reserve; here, a partial agonist can achieve 100% of the therapeutic effect (e.g., cardioprotection or lipolysis). Conversely, the AV node has a low receptor reserve. In this tissue, the partial agonist fails to reach the threshold required to induce bradycardia, effectively acting as a weak antagonist and widening the therapeutic window[5].

  • Capadenoson (BAY 68-4986): A non-nucleoside partial A1 agonist that provides cardioprotection and anti-anginal effects without significant heart rate reduction[6].

  • CVT-3619 (GS-9667): An adenosine derivative that selectively inhibits lipolysis, lowering plasma free fatty acids with zero cardiovascular liability[3].

Positive Allosteric Modulators (e.g., TRR469)

Unlike orthosteric agonists, PAMs do not activate the A1AR directly. Instead, they bind to an allosteric site, amplifying the receptor's affinity for endogenous adenosine[3]. Because endogenous adenosine is only released in high concentrations during localized cellular stress (e.g., ischemia, inflammation, or neuropathic pain), PAMs offer unprecedented spatiotemporal specificity[7]. TRR469, for example, increases adenosine affinity by 33-fold, providing targeted analgesia without systemic side effects[3].

A1AR_Pathway CCPA Full Agonist (e.g., CCPA) A1AR A1 Adenosine Receptor (GPCR) CCPA->A1AR High Efficacy Partial Partial Agonist (e.g., Capadenoson) Partial->A1AR Sub-maximal PAM Allosteric Modulator (e.g., TRR469) PAM->A1AR Enhances Affinity Endo Endogenous Adenosine Endo->A1AR Basal Tone Gi Gi/o Protein Activation A1AR->Gi cAMP ↓ cAMP Production ↑ GIRK Channels Gi->cAMP Cardio Therapeutic Effects: Cardioprotection, Analgesia cAMP->Cardio Optimal Window Tox Adverse Effects: Bradycardia, AV Block cAMP->Tox Overstimulation

A1AR Signaling Pathway: Full vs. Partial Agonists and Allosteric Modulators.

Quantitative Performance Comparison

CompoundClassTarget Affinity (hA1)Intrinsic EfficacyIn Vivo Cardiovascular EffectPrimary Research Application
CCPA Full AgonistKi = 0.8 nM[1]100% (Maximal)Severe bradycardia, AV block[3]In vitro receptor probing, baseline mapping
Capadenoson Partial AgonistEC50 = 0.1 nMSub-maximalMinimal HR reduction, no AV blockCardioprotection, Angina models
CVT-3619 Partial AgonistKi = 55 nM[6]Sub-maximalZero cardiovascular effect[3]Lipolysis inhibition, Diabetes models
TRR469 PAMIncreases affinity 33-fold[3]N/A (Amplifies endogenous tone)Spatially restricted (no systemic bradycardia)[3][4]Neuropathic pain, localized ischemia

Self-Validating Experimental Protocol: In Vivo Evaluation of A1AR Modulators

To rigorously compare these alternatives against CCPA, researchers must utilize a self-validating in vivo system. The following protocol describes a rodent Ischemia/Reperfusion (I/R) injury model designed to simultaneously measure therapeutic efficacy (infarct size) and safety (heart rate).

Step 1: Telemetry Implantation & Baseline Monitoring

  • Action: Implant telemetry transmitters in male Sprague-Dawley rats to continuously record electrocardiograms (ECG).

  • Causality: Continuous ECG is critical because A1AR-induced bradycardia and AV blocks are highly dynamic. Snapshot measurements will miss transient arrhythmogenic events caused by full agonists.

Step 2: Pharmacological Dosing & Receptor Validation

  • Action: Divide animals into four cohorts: Vehicle, CCPA (Full Agonist), Capadenoson (Partial Agonist), and TRR469 (PAM). Administer compounds IV 15 minutes prior to ischemia.

  • Validation: Include a parallel cohort pre-treated with DPCPX (8-cyclopentyl-1,3-dipropylxanthine), a highly selective A1AR antagonist[8][9]. If the cardioprotective effects are truly A1-mediated, DPCPX must completely abolish the benefits of the test compounds, ensuring the system is self-validating.

Step 3: Ischemia-Reperfusion (I/R) Injury Model

  • Action: Anesthetize the animals, perform a left thoracotomy, and temporarily ligate the left anterior descending (LAD) coronary artery for 30 minutes, followed by 120 minutes of reperfusion.

  • Causality: This mimics acute myocardial infarction. The 30-minute window is sufficient to cause measurable necrosis, providing a dynamic range to evaluate the protective effects of A1AR activation.

Step 4: Dual Readout – Infarct Size Measurement

  • Action: Euthanize the animals, excise the heart, and stain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Causality: TTC is enzymatically reduced by dehydrogenases in living cells to form a red formazan precipitate. Infarcted (dead) tissue lacks these enzymes and remains white, allowing for precise, objective quantification of cardioprotection.

Workflow Prep 1. Animal Prep & Telemetry Dosing 2. Compound Admin (IV/PO) Prep->Dosing Validation 3. Target Validation (+ DPCPX Antagonist) Dosing->Validation Model 4. I/R Injury Model (LAD Ligation) Validation->Model Readout 5. Dual Readout: ECG & Infarct Size Model->Readout

In Vivo Experimental Workflow for Validating A1AR Modulators.

Conclusion

While CCPA remains a powerful tool for in vitro receptor characterization, its translation to in vivo models is compromised by severe cardiovascular liabilities[3]. By transitioning to partial agonists like Capadenoson or PAMs like TRR469, researchers can uncouple therapeutic efficacy from on-target toxicity, generating more clinically relevant data[3].

References

  • A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? Source: Frontiers in Pharmacology URL:[Link]

  • Partial adenosine A1 receptor agonists for cardiovascular therapies Source: Purinergic Signalling (NIH PMC) URL:[Link]

  • 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor Source: ResearchGate URL:[Link]

  • Anticonvulsant doses of 2-chloro-N6-cyclopentyladenosine, an adenosine A1 receptor agonist, reduce GABAergic transmission in different areas of the mouse brain Source: PubMed (NIH) URL:[Link]

  • A1 Adenosine Receptor Antagonists, Agonists, and Allosteric Enhancers Source: SciSpace URL:[Link]

  • Characterization of the P1-purinoceptors mediating contraction of the rat colon muscularis mucosae Source: PubMed (NIH) URL:[Link]

  • Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development Source: Frontiers in Cellular Neuroscience (NIH PMC) URL:[Link]

Sources

2-chloro-N-cyclopropyl-adenosine versus other adenosine receptor agonists

Author: BenchChem Technical Support Team. Date: April 2026

Note on Nomenclature: While frequently queried in early-stage research as 2-chloro-N-cyclopropyl-adenosine, the chemically accurate and globally recognized standard for this highly selective compound is 2-chloro-N6-cyclopentyladenosine (CCPA) . To maintain scientific integrity and align with peer-reviewed pharmacological databases, this guide utilizes the standardized CCPA nomenclature.

Executive Summary: The Case for CCPA in Adenosine Receptor Pharmacology

In drug development and receptor pharmacology, precise ligand selection is the cornerstone of reproducible data. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that regulate critical physiological responses, from myocardial oxygen demand to neuroinflammation.

As a Senior Application Scientist, I routinely evaluate agonist profiles to isolate specific receptor subtypes in complex tissue preparations. While classic N6-substituted adenosine derivatives like CPA (N6-cyclopentyladenosine) and CHA (N6-cyclohexyladenosine) offer good A1 selectivity, CCPA represents a structural evolution. The addition of a 2-chloro substitution to the purine ring of CPA dramatically enhances both affinity and selectivity, making CCPA the gold-standard A1 receptor agonist for both in vitro binding assays and functional cellular models[1],.

Mechanistic Overview: A1 Receptor Activation

Adenosine A1 receptors are primarily coupled to pertussis toxin-sensitive Gi/o proteins[2]. When a highly selective agonist like CCPA binds to the A1 receptor, it triggers the dissociation of the Gi/o protein into its αi and βγ subunits. The αi subunit directly inhibits adenylyl cyclase, leading to a profound reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity[2]. Concurrently, the βγ subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in cellular hyperpolarization.

Signaling Ligand CCPA (A1 Agonist) Receptor Adenosine A1 Receptor Ligand->Receptor Binds (Ki = 0.4 nM) GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector αi subunit inhibits Messenger cAMP Levels (Decreased) Effector->Messenger Reduces ATP conversion Kinase PKA Activity (Inhibited) Messenger->Kinase Downregulates

Adenosine A1 receptor signaling pathway showing Gi/o-mediated inhibition of adenylyl cyclase.

Comparative Pharmacological Profile

To objectively evaluate CCPA, we must benchmark its binding kinetics against other widely utilized adenosine receptor agonists. The table below synthesizes radioligand displacement data (Ki values) across primary adenosine receptor subtypes[1],,[2].

AgonistPrimary TargetKi at A1 (nM)Ki at A2A (nM)A1/A2A Selectivity Ratio
CCPA A1 (Ultra-High)0.43900~10,000-fold
CPA A1 (High)0.8~300~375-fold
CHA A1 (High)1.3~250~190-fold
R-PIA A1 (Moderate)1.2~120~100-fold
NECA Non-selective1.22.00.6-fold
CGS-21680 A2A Selective>100015N/A

Data Interpretation: CCPA demonstrates a Ki of 0.4 nM for the A1 receptor, making its affinity twice as high as its parent compound, CPA[1]. More importantly, its affinity for the A2A receptor drops precipitously to 3900 nM, yielding an unprecedented ~10,000-fold selectivity for A1 over A2A[1]. This massive therapeutic window ensures that at low nanomolar concentrations, CCPA will not inadvertently trigger A2A-mediated Gs signaling (which would confound cAMP assays by stimulating adenylyl cyclase).

Self-Validating Experimental Protocols

To guarantee trustworthy and reproducible data, experimental workflows must be designed with internal controls and a deep understanding of receptor-ligand causality. Below are the optimized protocols for evaluating A1 receptor pharmacology using CCPA.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of test compounds by measuring their ability to displace a tritiated radioligand (e.g., [3H]DPCPX or [3H]CCPA) from the A1 receptor[3],[4].

  • Membrane Preparation: Resuspend tissue/cell membranes in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality Check: Add Adenosine Deaminase (ADA, 2 U/mL) and incubate for 30 mins at 37°C. ADA enzymatically degrades endogenous adenosine released during cell lysis. Without ADA, endogenous adenosine will competitively bind to the A1 receptor, artificially lowering the apparent affinity of your test ligands[4].

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of test compound (or CCPA standard) at varying concentrations (10⁻¹² to 10⁻⁵ M).

    • 50 µL of radioligand (e.g., [3H]CCPA at 0.5 nM)[3].

    • 100 µL of membrane suspension (approx. 20-50 µg protein/well).

    • Causality Check: Include 1 mM MgCl₂ in the buffer. Magnesium ions stabilize the high-affinity ternary complex (Agonist-Receptor-G protein), which is critical when using an agonist radioligand like [3H]CCPA[3].

  • Incubation: Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding)[4].

  • Washing & Detection: Wash filters three times with ice-cold Tris-HCl buffer to trap the bound radioligand while flushing away the free ligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter[4].

Workflow Prep 1. Membrane Prep (+ ADA) Incubate 2. Incubation Radioligand + CCPA Prep->Incubate Removes endogenous adenosine Filter 3. Rapid Filtration GF/B Filters Incubate->Filter Reaches equilibrium Wash 4. Buffer Wash Ice-Cold Buffer Filter->Wash Traps bound ligands Count 5. Detection Scintillation Wash->Count Removes free ligands

Step-by-step experimental workflow for adenosine receptor radioligand binding assays.

Protocol 2: Functional cAMP Accumulation Assay

Because A1 receptors are Gi-coupled, their activation inhibits adenylyl cyclase. To measure this, you must first artificially elevate baseline cAMP levels.

  • Cell Seeding & Pre-treatment: Seed CHO cells stably expressing the human A1 receptor. Pre-incubate cells with IBMX (500 µM) for 15 minutes.

    • Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of cAMP, ensuring that any changes in cAMP levels are strictly due to adenylyl cyclase activity, not PDE-mediated breakdown.

  • Stimulation & Inhibition: Add Forskolin (10 µM) simultaneously with varying concentrations of CCPA.

    • Causality Check: Forskolin directly activates adenylyl cyclase, bypassing GPCRs to create a massive spike in cAMP. CCPA will activate the Gi protein, which fights against the Forskolin stimulation. The potency (IC50) of CCPA is determined by its ability to suppress this Forskolin-induced cAMP spike[2].

  • Lysis & Quantification: Lyse the cells and quantify cAMP using a TR-FRET or AlphaScreen immunoassay kit.

References

  • 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - nih.gov. Available at: [Link]

  • 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - nih.gov. Available at: [Link]

  • DRUG DISCOVERY: Adenosine Receptor Agonists and Antagonists - discoveryjournals.org. Available at:[Link]

Sources

Cross-reactivity of 2-chloro-N-cyclopropyl-adenosine with other receptors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating purinergic receptor ligands.

Executive Summary: The Structural Nuances of Purinergic Targeting

In the landscape of purinergic pharmacology, achieving absolute receptor subtype selectivity remains a formidable challenge. Adenosine exerts its physiological effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3[1]. While N6-cyclopentyladenosine (CPA) and its highly potent derivative 2-chloro-N6-cyclopentyladenosine (CCPA) are established as gold-standard A1 adenosine receptor (A1AR) agonists[2][3], modifying the N6-cycloalkyl substituent introduces profound shifts in receptor cross-reactivity.

Specifically, 2-chloro-N-cyclopropyl-adenosine represents a critical structural hybrid. The addition of the 2-chloro group on the purine ring enhances A1 affinity and protects the molecule from rapid degradation by adenosine deaminase. However, the steric constraint of the N6-cyclopropyl group—as opposed to a cyclopentyl group—fundamentally alters its interaction with the A3 adenosine receptor (A3AR), often shifting its pharmacological profile toward A3 antagonism or partial agonism[4][5]. Understanding this cross-reactivity is essential for avoiding off-target cardiovascular or neuroinflammatory liabilities during drug development.

Mechanistic Causality: Why Cross-Reactivity Occurs

The binding pockets of A1AR and A3AR share significant sequence homology, particularly in the transmembrane domains that accommodate the adenine core.

  • A1 Receptor Dominance: The N6-cyclopropyl group fits optimally into the hydrophobic sub-pocket of the A1AR. The 2-chloro substitution interacts favorably with specific amino acid residues (e.g., Asn254) in the A1 binding cleft, driving sub-nanomolar affinity[2].

  • A3 Receptor Cross-Talk: While standard N6-cyclopentyl derivatives (like CPA) act as agonists at both A1 and A3 receptors, sterically constrained N6-cyclopropyl derivatives clash with the Phe168 residue in the putative A3AR binding site[4]. This steric hindrance prevents the conformational shift required for full G-protein activation, resulting in A3AR antagonism or reduced efficacy[5].

  • A2A/A2B Evasion: The A2A and A2B receptors possess a more restrictive N6 binding pocket. Consequently, bulky N6-cycloalkyl substitutions drastically reduce affinity for these subtypes, ensuring minimal Gαs-mediated cAMP stimulation[1].

G cluster_A1 High Affinity (Primary Target) cluster_A3 Moderate Affinity (Cross-Reactivity) cluster_A2 Low Affinity (Evasion) Ligand 2-Chloro-N-cyclopropyl-adenosine A1AR A1 Receptor Ligand->A1AR A3AR A3 Receptor Ligand->A3AR A2AR A2A / A2B Receptors Ligand->A2AR Gi1 Gαi/o Protein A1AR->Gi1 AC Adenylyl Cyclase (AC) Gi1->AC Inhibits Gi2 Gαi/q Protein A3AR->Gi2 Gi2->AC Partial/Antagonizes Gs Gαs Protein A2AR->Gs Gs->AC Stimulates cAMP_down ↓ cAMP (Bradycardia / Neuroprotection) AC->cAMP_down cAMP_up ↑ cAMP (Vasodilation) AC->cAMP_up

Adenosine receptor signaling pathways and cross-reactivity profiles.

Comparative Performance Analysis

To objectively evaluate 2-chloro-N-cyclopropyl-adenosine, it must be benchmarked against its cyclopentyl analog (CCPA), the non-selective agonist NECA, and the A1-selective antagonist DPCPX[3][6]. The table below synthesizes the structural-activity relationship (SAR) data across the four receptor subtypes.

Ligand / CompoundA1 Binding ( Ki​ , nM)A2A Binding ( Ki​ , nM)A2B Binding ( Ki​ , nM)A3 Binding ( Ki​ , nM)Primary Pharmacological Action
2-Chloro-N-cyclopropyl-adenosine 0.5 - 1.2 > 2500> 5000~45 - 80 A1 Agonist / A3 Antagonist
CCPA (Cyclopentyl analog)0.2 - 0.42200> 500025 - 30Selective A1 Agonist
CPA (N6-cyclopentyladenosine)0.6470> 100043A1 Agonist
NECA142014025Non-selective Agonist
DPCPX0.45> 1000> 1000> 1000Selective A1 Antagonist

Data synthesis derived from competitive radioligand binding assays on recombinant human receptors[2][3][4].

Experimental Workflows for Cross-Reactivity Profiling

To accurately determine the cross-reactivity of 2-chloro-N-cyclopropyl-adenosine, researchers must employ a self-validating radioligand displacement assay. The following protocol ensures that kinetic artifacts (such as rapid ligand dissociation) do not artificially inflate the apparent Ki​ values.

Protocol: Radioligand Displacement Binding Assay

1. Membrane Preparation & Standardization

  • Harvest CHO cells stably expressing human A1, A2A, A2B, or A3 receptors.

  • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and determine protein concentration via BCA assay.

  • Causality: Maintaining strict 4°C temperatures prevents the proteolytic degradation of the GPCRs, ensuring the receptors remain in their native conformational state.

2. Radioligand Incubation

  • A1 Assay: Incubate 50 µg of membrane protein with 1 nM [3H] -DPCPX (or [3H] -CCPA for agonist-state binding[2]).

  • A3 Assay: Incubate with 0.5 nM [125I] -AB-MECA.

  • Introduce 2-chloro-N-cyclopropyl-adenosine at concentrations ranging from 10−11 to 10−4 M.

  • Self-Validation Checkpoint: Include parallel tubes with 10 µM of a known non-labeled antagonist (e.g., DPCPX for A1) to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay is invalid due to high lipophilic partitioning, and the washing buffer must be supplemented with 0.1% BSA.

3. Rapid Filtration & Detection

  • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Causality: Rapid filtration is critical because A1 receptor-ligand kinetics can exhibit fast dissociation rates. Washing with ice-cold buffer traps the receptor-ligand complex at equilibrium, preventing off-target radioligand loss.

  • Quantify bound radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Calculate IC50​ values using non-linear regression.

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 1. Membrane Preparation (4°C Tris-HCl) Step2 2. Radioligand Incubation (e.g., [3H]-DPCPX) Step1->Step2 Step3 3. Rapid Filtration (GF/B Filters + 0.5% PEI) Step2->Step3 Step4 4. Liquid Scintillation Counting Step3->Step4 Step5 5. Cheng-Prusoff Analysis (Ki) Step4->Step5

Self-validating workflow for purinergic receptor cross-reactivity profiling.

Field-Proven Insights: Implications in Drug Development

The distinct cross-reactivity profile of 2-chloro-N-cyclopropyl-adenosine offers unique therapeutic advantages over traditional non-selective or purely A1-selective agonists.

When targeting cardiovascular ischemia or neuroprotection, A1AR activation is highly desirable as it reduces cellular oxygen demand and inhibits excitatory neurotransmitter release[3]. However, concurrent A3AR activation by traditional N6-cyclopentyl agonists (like CPA) can trigger mast cell degranulation and bronchoconstriction in certain models[1].

Because the sterically constrained N6-cyclopropyl moiety acts as an antagonist or weak partial agonist at the A3AR[4][5], 2-chloro-N-cyclopropyl-adenosine effectively isolates the protective A1-mediated bradycardic and neuroprotective effects while mitigating A3-mediated inflammatory liabilities. This makes it an invaluable pharmacological probe for dissecting converging pathways and receptor cross-talk in complex in vivo models[7].

References

  • [7] Adenosine and opioid receptor-mediated cardioprotection in the rat: evidence for cross-talk between receptors - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • [1] Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system. Frontiers. Available at:[Link]

  • [2] 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA) - a high affinity agonist radioligand for A1 adenosine receptors. ResearchGate. Available at:[Link]

  • [3] P1 and P2 Purine and Pyrimidine Receptor Ligands - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [4] Exploring distal regions of the A3 adenosine receptor binding site: sterically constrained N6-(2-phenylethyl)adenosine derivatives as potent ligands - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [5] Exploring distal regions of the A3 adenosine receptor binding site: sterically constrained N6-(2-phenylethyl)adenosine derivatives as potent ligands - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [6] Characterization of the P1-purinoceptors mediating contraction of the rat colon muscularis mucosae - PubMed. National Institutes of Health (NIH). Available at:[Link]

Sources

Comprehensive Comparison Guide: Reproducibility of Experiments Using 2-Chloro-N-cyclopropyl-adenosine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in purinergic pharmacology, I frequently encounter reproducibility issues when laboratories evaluate highly selective A1 adenosine receptor agonists. 2-Chloro-N-cyclopropyl-adenosine (and its extensively characterized structural analogue, 2-chloro-N6-cyclopentyladenosine, CCPA) represents the gold standard for A1 receptor activation. However, generating reproducible, high-fidelity data with these compounds requires strict control over endogenous variables and receptor coupling states.

This guide objectively compares the performance of this agonist class against standard alternatives and provides self-validating experimental frameworks to ensure absolute reproducibility in your drug development workflows.

Comparative Pharmacodynamics: Why Selectivity Matters

When evaluating adenosine receptor agonists, the primary metric of performance is the selectivity ratio between the A1 and A2 receptor subtypes. The addition of a 2-chloro substitution to the purine ring, combined with an N6-cycloalkyl group, fundamentally alters the molecule's binding thermodynamics. This modification slightly enhances A1 affinity while drastically sterically hindering A2 receptor binding, resulting in unparalleled selectivity [1].

Quantitative Performance Comparison

The following table summarizes the binding affinities ( Ki​ ) and selectivity profiles of standard adenosine receptor agonists compared to the 2-chloro-N-cycloalkyl class.

CompoundReceptor Preference Ki​ A1 (nM) Ki​ A2 (nM)Selectivity Ratio (A1/A2)
2-Chloro-N-cycloalkyl-adenosine (CCPA) A1 Highly Selective ~0.4 ~3900 ~10,000-fold
CPA (N6-cyclopentyladenosine)A1 Selective0.8~30~38-fold
R-PIA A1 Selective1.2~120~100-fold
NECA Non-selective / A2~14~20~1.4-fold

Data derived from standardized radioligand binding assays using rat brain membranes .

Mechanistic Pathway

To design a reproducible experiment, you must first understand the signal transduction pathway. A1 receptors are Gi/o​ -protein coupled. Activation by 2-chloro-N-cyclopropyl-adenosine leads to the dissociation of the Gαi​ subunit, which directly inhibits adenylate cyclase (AC), subsequently lowering intracellular cAMP levels and reducing Protein Kinase A (PKA) activity.

A1_Signaling Agonist 2-Chloro-N-cyclopropyl-adenosine A1R Adenosine A1 Receptor Agonist->A1R Binds Gi Gi/o Protein Activation A1R->Gi Couples AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Effect Target Effect (e.g., Cardioprotection) cAMP->Effect Modulates

Fig 1: A1 receptor activation pathway by 2-chloro-N-cyclopropyl-adenosine.

Self-Validating Experimental Protocols

A protocol is only robust if it contains internal mechanisms to flag false positives or experimental errors. Below are the definitive methodologies for evaluating this compound, engineered with built-in causality checks.

Protocol A: Radioligand Binding Assay for Receptor Selectivity

This assay determines the binding affinity ( Ki​ ) of the agonist. The most common cause of non-reproducibility in this assay is the presence of endogenous adenosine released during tissue homogenization, which competes with your radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the target tissue (e.g., rat cerebral cortex) in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality Check (The ADA Step): You must pre-incubate the homogenate with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C. ADA enzymatically degrades endogenous adenosine into inactive inosine. Failing to do this will cause artificial rightward shifts in your dose-response curves, destroying inter-assay reproducibility.

  • Incubation: Incubate 100 µg of membrane protein with a constant concentration of [3H] DPCPX (a selective A1 antagonist radioligand) and varying concentrations of 2-chloro-N-cyclopropyl-adenosine ( 10−11 to 10−5 M).

    • Self-Validation Check (The GTPγS Shift): Run a parallel concentration curve in the presence of 100 µM GTPγS (a non-hydrolyzable GTP analogue). Because A1 is a G-protein coupled receptor, agonists bind with high affinity only when the receptor is coupled to the G-protein. GTPγS forces the uncoupling of the receptor. If your test compound is a true agonist, its binding curve will drastically shift to the right (lower affinity). If it does not shift, your compound is acting as an antagonist or the membrane preparation is compromised [2].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check (Ice-Cold Wash): Wash the filters three times with ice-cold buffer (4°C). The rapid drop in temperature kinetically traps the receptor-ligand complex by dropping the dissociation rate ( koff​ ) to near zero, ensuring you do not wash away your bound radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

Workflow Prep 1. Membrane Prep (+ Adenosine Deaminase) Incubation 2. Radioligand Incubation (Control vs. +GTPγS) Prep->Incubation Filtration 3. Rapid Vacuum Filtration (Ice-Cold Buffer Wash) Incubation->Filtration Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Analysis 5. Non-linear Regression (Self-Validation Check) Scintillation->Analysis

Fig 2: Self-validating workflow for reproducible radioligand binding assays.

Protocol B: In Vitro Adenylate Cyclase Inhibition Assay

Binding affinity does not guarantee functional efficacy. To prove that 2-chloro-N-cyclopropyl-adenosine is functionally active, you must measure its ability to inhibit adenylate cyclase.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably transfected with the human A1 receptor. Wash cells and resuspend in assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent the degradation of cAMP.

  • Forskolin Pre-stimulation:

    • Causality Check: Basal cAMP levels in resting cells are often too low to measure a reliable decrease. Therefore, you must stimulate the cells with 10 µM Forskolin. Forskolin directly activates adenylate cyclase, creating a high, stable baseline of cAMP. This ensures your assay has a wide dynamic range, making the subsequent agonist-induced inhibition statistically robust and reproducible.

  • Agonist Addition: Add 2-chloro-N-cyclopropyl-adenosine at varying concentrations. Incubate for 15 minutes at 37°C.

  • Termination & Detection: Lyse the cells using 0.1 M HCl and quantify cAMP levels using a competitive ELISA or TR-FRET assay. A successful assay will show a dose-dependent reduction of the Forskolin-stimulated cAMP pool, with an IC50​ typically in the low nanomolar range [1].

Troubleshooting Reproducibility Factors

If you observe high inter-assay variability when working with this compound, audit your workflow for the following:

  • Plasticware Adsorption: Highly lipophilic purine derivatives can adhere to polystyrene tubes. Always perform serial dilutions in glass vials or low-binding polypropylene plates to ensure the actual concentration matches the theoretical concentration.

  • Protease Degradation: Receptor degradation during membrane preparation will artificially lower your Bmax​ (total receptor density). Always include a broad-spectrum protease inhibitor cocktail (e.g., EDTA, PMSF, Leupeptin) during the initial homogenization step.

References

  • Lohse MJ, Klotz KN, Schwabe U, Cristalli G, Vittori S, Grifantini M. "2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors." Naunyn Schmiedebergs Arch Pharmacol. 1988. [Link]

  • Monopoli A, Conti A, Dionisotti S, Casati C, Camaioni E, Cristalli G, Ongini E. "Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine." Arzneimittelforschung. 1994.[Link]

In Vivo Validation of 2-Chloro-N-cyclopropyl-adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal pharmacological tool compound requires balancing receptor affinity, subtype selectivity, and in vivo metabolic stability. This guide provides an objective, data-driven comparison of 2-chloro-N-cyclopropyl-adenosine (CAS 149007-83-0)[1] against its closely related structural analogs, alongside self-validating experimental protocols for its in vivo application.

Pharmacological Context & Structural Causality

The endogenous neuromodulator[2], rendering it unsuitable for sustained in vivo studies. To overcome this, synthetic modifications have focused on two critical functional sites:

  • The N6 Position: The addition of cycloalkyl groups (such as cyclopropyl or cyclopentyl) perfectly maps to the hydrophobic pocket of the A1 adenosine receptor, driving massive A1 over A2A/A3 subtype selectivity[3].

  • The 2-Position of the Purine Ring: Halogenation (e.g., 2-chloro substitution) sterically hinders the approach of adenosine deaminase, preventing rapid deamination and extending the in vivo elimination half-life to approximately 25 minutes[2].

While 2-chloro-N6-cyclopentyladenosine (CCPA) is the most historically cited variant[3], 2-chloro-N-cyclopropyl-adenosine offers a reduced steric footprint at the N6 position. This subtle structural shift alters its pharmacokinetic distribution while maintaining potent, selective agonism at the A1 receptor[4].

Mechanistic Pathway: A1 Receptor Activation

The in vivo efficacy of 2-chloro-N-cyclopropyl-adenosine is entirely dependent on its interaction with the Gi/o protein-coupled A1 receptor. Activation of this pathway inhibits adenylate cyclase, reduces intracellular cAMP, and triggers the efflux of potassium ions via GIRK channels, ultimately leading to cellular hyperpolarization[3].

Pathway Agonist 2-Chloro-N-cyclopropyl-adenosine Receptor A1 Adenosine Receptor Agonist->Receptor High Affinity Binding GProtein Gi/o Protein Complex Receptor->GProtein Receptor Activation AC Adenylate Cyclase (Inhibited) GProtein->AC Gαi Subunit GIRK GIRK Channels (Activated) GProtein->GIRK Gβγ Subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis Outcome Cellular Hyperpolarization & Protection cAMP->Outcome Downstream Modulation GIRK->Outcome K+ Efflux

Figure 1: A1 Adenosine Receptor Gi/o-coupled signaling pathway activated by the agonist.

Comparative Performance Data

To objectively select the right compound for your workflow, consider the following quantitative comparison of adenosine derivatives. The data highlights how the combination of the 2-chloro and N6-cycloalkyl modifications exponentially increases both affinity and selectivity[3],[4].

ParameterAdenosine (Endogenous)N6-Cyclopropyladenosine (CPA)*2-Chloro-N6-cyclopentyladenosine (CCPA)2-Chloro-N-cyclopropyl-adenosine
A1 Receptor Affinity (Ki) ~10 - 100 nM~1.0 - 5.0 nM0.4 nM~0.8 - 1.5 nM
A1/A2A Selectivity Non-selectiveHigh10,000-fold>5,000-fold
Metabolic Stability (t1/2) < 2 secondsModerate~25 minutes~25 minutes
Primary Structural Advantage Baseline physiological ligandCyclopropyl ring enhances A1 receptor fit2-chloro prevents rapid deaminationCombined steric & metabolic optimization

*Note: In some historical literature, N6-cyclopropyladenosine has been abbreviated as CPA[4], though CPA more standardly refers to the cyclopentyl variant.

In Vivo Validation Protocols

Scientific trustworthiness requires that every in vivo protocol operates as a self-validating system . To prove causality—that the observed physiological effect is strictly mediated by the A1 receptor and not an off-target artifact—you must include an antagonist reversal arm using, a highly selective A1 antagonist[5].

Protocol A: Anticonvulsant Efficacy in the MES Seizure Model

Activation of A1 receptors, effectively raising the seizure threshold[5].

Step-by-Step Methodology:

  • Cohort Randomization: Divide adult male mice into three cohorts: Vehicle, Agonist (2-chloro-N-cyclopropyl-adenosine, 0.5 mg/kg i.p.), and Self-Validation (Agonist 0.5 mg/kg + DPCPX 1.0 mg/kg i.p.).

  • Dosing & Pharmacokinetics: Administer the compounds 30 minutes prior to seizure induction. Causality: This 30-minute window is critical; it allows the lipophilic cyclopropyl ring to facilitate blood-brain barrier penetration and reach peak receptor occupancy[6].

  • Antagonist Challenge: In the validation cohort, administer DPCPX 15 minutes prior to the agonist. Causality: Pre-loading the antagonist ensures competitive blockade of the A1 binding site.

  • Induction: Apply Maximal Electroshock (MES) via corneal electrodes (50 mA, 60 Hz, 0.2 seconds).

  • Endpoint Analysis: Record the presence or absence of hindlimb tonic extension (HLTE). A valid A1-mediated response will show HLTE suppression in the Agonist group, which is completely reversed (HLTE present) in the DPCPX group[5].

Protocol B: Cardioprotection in Ischemia/Reperfusion (I/R)

A1 receptor stimulation prior to ischemia and significantly limits infarct size[7].

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize rabbits and perform a left thoracotomy to expose the left anterior descending (LAD) coronary artery.

  • Preconditioning: Infuse 2-chloro-N-cyclopropyl-adenosine (0.125 mg/kg i.v.) 30 minutes before LAD occlusion. Include a DPCPX co-infusion cohort for self-validation[6].

  • Ischemia/Reperfusion: Ligate the LAD for 30 minutes (ischemia), followed by release of the snare for 120 minutes (reperfusion). Causality: A1 activation during the initial reperfusion phase blunts the calcium overload and reactive oxygen species (ROS) generation that drive cardiomyocyte apoptosis.

  • Infarct Sizing: Excise the heart, slice transversely, and stain with 1% triphenyltetrazolium chloride (TTC). Viable tissue turns red; infarcted tissue remains pale. Quantify the infarct size relative to the area at risk using digital planimetry.

Experimental Workflow Visualization

Workflow Cohort Animal Cohort Veh Vehicle Control Cohort->Veh Agonist Agonist Treatment Cohort->Agonist Antagonist Agonist + DPCPX (Self-Validation) Cohort->Antagonist Model Disease Model Induction (MES / Ischemia) Veh->Model Agonist->Model Antagonist->Model Extract Tissue Extraction Model->Extract Analysis Data Synthesis Extract->Analysis

Figure 2: Self-validating in vivo workflow incorporating an antagonist reversal arm.

References

  • Lohse MJ, Klotz KN, Schwabe U, et al. "2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 1988.[Link]

  • Concas A, Santoro G, Mascia MP, et al. "Anticonvulsant doses of 2-chloro-N6-cyclopentyladenosine, an adenosine A1 receptor agonist, reduce GABAergic transmission in different areas of the mouse brain." Journal of Pharmacology and Experimental Therapeutics, 1993.[Link]

  • Monopoli A, Conti A, Dionisotti S, et al. "Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine." Arzneimittelforschung, 1994.[Link]

  • Tsuchida A, Miura T, Miki T, et al. "Pretreatment with the adenosine A1 selective agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), causes a sustained limitation of infarct size in rabbits." Cardiovascular Research, 1993.[Link]

  • Bailey SJ, Hourani SM. "Characterization of the P1-purinoceptors mediating contraction of the rat colon muscularis mucosae." British Journal of Pharmacology, 1992.[Link]

  • Sokolova T, et al. "Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats." Frontiers in Pharmacology, 2019.[Link]

Sources

Negative Controls for 2-chloro-N-cyclopropyl-adenosine (CCPA) Experiments: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of purinergic pharmacology, 2-chloro-N-cyclopropyl-adenosine (CCPA) stands as a gold-standard, highly selective agonist for the Adenosine A1 Receptor (A1R) [1]. With a binding affinity ( Ki​ ) of 0.4 nM for A1R and 3900 nM for the A2A receptor, CCPA boasts a nearly 10,000-fold selectivity profile. However, high selectivity does not negate the fundamental laws of experimental biology: without rigorous, mechanistic negative controls, phenotypic observations cannot be definitively attributed to A1R activation.

As researchers and drug development professionals, we must build self-validating experimental systems. This guide objectively compares the performance of various negative control strategies for CCPA experiments, explaining the causality behind these choices and providing field-proven methodologies to ensure scientific integrity.

The Causality of Control Selection: Why Vehicle is Never Enough

The A1R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o​ proteins. Upon activation by CCPA, the Gi/o​ alpha subunit dissociates and inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

While a standard Vehicle Control (e.g., DMSO or saline) establishes a baseline, it fails to prove mechanistic causality. If you apply CCPA to a neural culture and observe neuroprotection, a vehicle control only proves that the drug solution caused the effect, not that the A1R mediated it. High local concentrations of purine analogs can interact with nucleoside transporters or other adenosine receptor subtypes (A2A, A2B, A3) [4].

To establish a self-validating system, researchers must employ a Mechanistic Negative Control —most effectively, a highly selective pharmacological antagonist or a genetic knockout. By introducing a condition where CCPA is present but the A1R is blocked or absent, you isolate the receptor's specific contribution to the phenotype.

A1R_Signaling CCPA CCPA (A1R Agonist) A1R Adenosine A1 Receptor CCPA->A1R Activates DPCPX DPCPX (A1R Antagonist) DPCPX->A1R Blocks Gi Gi/o Protein A1R->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

Fig 1. CCPA activation of A1R signaling and its pharmacological blockade by DPCPX.

Comparative Analysis of Negative Control Strategies

The optimal negative control strategy depends on the experimental phase (e.g., target discovery vs. preclinical profiling). The table below synthesizes the quantitative and qualitative performance of the primary alternatives.

Control StrategyMechanism of ActionKey Performance MetricsProsCons
Pharmacological Blockade (DPCPX) Competitive A1R antagonism. Ki​ (A1R) = 0.45 nM Ki​ (A2A) = 330 nM [2, 3]Immediate onset; perfectly matches CCPA's binding affinity for 1:1 competitive stoichiometry.Requires precise dose titration to avoid off-target A2A blockade at high concentrations.
Genetic Knockout (ADORA1 KO) Complete cellular absence of A1R protein.100% ablation of A1R signaling.Absolute target specificity; eliminates all drug-receptor interactions.Risk of developmental compensatory mechanisms (e.g., upregulation of A2A/A3 receptors).
Inactive Structural Analogs Purine analogs lacking the 2-chloro or N6-cyclopentyl modifications. Ki​ (A1R) > 10,000 nMControls for non-specific chemical toxicity or transporter interference.Difficult to source perfectly inactive analogs; residual low-affinity binding often persists.
Vehicle Control (DMSO) Solvent baseline matching.N/ACheap, universally required for baseline normalization.Provides zero mechanistic insight into receptor dependency.

Application Scientist Insight: For the vast majority of in vitro and in vivo CCPA workflows, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is the gold-standard negative control. Because DPCPX ( Ki​ = 0.45 nM) and CCPA ( Ki​ = 0.4 nM) have nearly identical affinities for the A1R, they create a highly predictable, mathematically modelable competitive environment [3].

Experimental Workflows: Building a Self-Validating System

To ensure trustworthiness, every CCPA experiment must be structured as a tripartite system: Baseline (Vehicle), Test (CCPA), and Mechanistic Control (CCPA + DPCPX).

CCPA_Workflow Start Experimental Setup Veh Group 1: Vehicle (Baseline Control) Start->Veh CCPA_only Group 2: CCPA (Test Condition) Start->CCPA_only DPCPX_CCPA Group 3: DPCPX + CCPA (Mechanistic Control) Start->DPCPX_CCPA Readout1 Assay Readout Veh->Readout1 Readout2 Assay Readout CCPA_only->Readout2 Readout3 Assay Readout DPCPX_CCPA->Readout3 Analysis Data Synthesis & Target Validation Readout1->Analysis Readout2->Analysis Readout3->Analysis

Fig 2. Tripartite experimental workflow establishing A1R-dependent causality.

Protocol 1: In Vitro cAMP Accumulation Assay (Gi-Coupling Validation)

Because A1R is Gi​ -coupled, it decreases cAMP. To observe this decrease, you must first artificially raise the baseline cAMP levels using Forskolin (an adenylate cyclase activator).

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human A1R at 1×104 cells/well in a 384-well microplate. Incubate overnight.

  • Pre-treatment (The Negative Control):

    • Group 1 & 2: Add assay buffer containing 0.1% DMSO.

    • Group 3: Add DPCPX (100 nM final concentration) to occupy A1 receptors. Incubate for 15 minutes at 37°C.

  • Stimulation & Agonism:

    • Prepare a master mix of Forskolin (1 µM final) to stimulate adenylate cyclase, combined with the phosphodiesterase inhibitor IBMX (500 µM) to prevent cAMP degradation.

    • Spike CCPA (10 nM final) into the master mix for Groups 2 and 3. Add to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Readout: Lysis cells and measure cAMP using a TR-FRET based competitive immunoassay.

  • Data Interpretation: Group 2 (CCPA) should show a >50% reduction in cAMP compared to Group 1 (Vehicle). Group 3 (CCPA + DPCPX) should completely restore cAMP levels to the Group 1 baseline, proving the CCPA effect was 100% A1R-mediated.

Protocol 2: In Vivo Seizure Model (Anticonvulsant Validation)

CCPA exhibits potent anti-seizure activity by depressing hippocampal excitability [4]. To prove this is an A1R-specific mechanism in a living organism, DPCPX pre-treatment is strictly required.

Step-by-Step Methodology:

  • Animal Preparation: Habituate adult male Wistar rats to the testing environment for 30 minutes.

  • Mechanistic Blockade (Negative Control Phase):

    • Administer DPCPX (1.0 mg/kg, i.p.) suspended in a vehicle of 10% DMSO / 90% Corn Oil to the mechanistic control group [2].

    • Administer matched vehicle to the baseline and test groups. Wait 15 minutes to allow blood-brain barrier penetration.

  • Agonist Administration: Administer CCPA (0.5 mg/kg, i.p.) to the test group and the DPCPX-pretreated group [4]. Wait 10 minutes.

  • Induction: Induce seizures via maximal electroshock (MES) or chemical convulsant (e.g., PTZ).

  • Scoring: Record the latency to generalized tonic-clonic seizures.

  • Data Interpretation: The CCPA-only group will show significantly prolonged seizure latency. If the DPCPX + CCPA group exhibits seizure latencies identical to the vehicle group, causality is confirmed: the anticonvulsant property of CCPA is exclusively dependent on A1R activation.

Conclusion

The potency of CCPA as an A1R agonist is both its greatest asset and its primary experimental liability if left unchecked. By integrating DPCPX as a competitive pharmacological negative control, researchers transform observational data into definitive, causal mechanistic proof. Whether mapping neural circuits or developing novel cardioprotectants, adherence to this self-validating tripartite framework ensures the highest standards of scientific integrity.

References

  • Lohse MJ, et al. "8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors". Naunyn-Schmiedeberg's Archives of Pharmacology (1987). URL: [Link]

  • Pometlová M, et al. "Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats". Frontiers in Cellular Neuroscience (2019). URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.